Product packaging for 2-[(Quinolin-2-yl)amino]ethan-1-ol(Cat. No.:CAS No. 332409-62-8)

2-[(Quinolin-2-yl)amino]ethan-1-ol

Cat. No.: B375607
CAS No.: 332409-62-8
M. Wt: 188.23g/mol
InChI Key: MFOKDWUAYVSYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(Quinolin-2-yl)amino]ethan-1-ol, with a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol, is a quinoline-based compound of interest in life science and medicinal chemistry research . It is identified by CAS Number 332409-62-8 and PubChem CID 593855 . The compound is supplied as an oil and should be stored at room temperature . Quinolines represent a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents . As a functionalized quinoline derivative, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in various research areas, including the development of novel anti-kinetoplastid agents targeting neglected tropical diseases like leishmaniasis and trypanosomiasis, given the established role of quinoline structures in this field . Furthermore, structurally similar compounds have been identified to interact with biological targets such as the mitogen-activated protein kinase 10 (MAPK10), suggesting potential pathways for investigative pharmacology . This product is intended for use as a chemical reference standard or synthetic intermediate in a laboratory setting. It is offered in various packaging options, from small sample quantities to bulk volumes, and can be produced to various purity grades, including high and ultra-high purity forms (99% to 99.999%+) to meet specific research requirements . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B375607 2-[(Quinolin-2-yl)amino]ethan-1-ol CAS No. 332409-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(quinolin-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-8-7-12-11-6-5-9-3-1-2-4-10(9)13-11/h1-6,14H,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOKDWUAYVSYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of an amino-alcohol side chain at the 2-position of the quinoline ring can modulate the compound's physicochemical properties and biological activity. This guide details a proposed synthetic pathway for this compound, a novel derivative, via nucleophilic aromatic substitution. Furthermore, it provides a comprehensive summary of its predicted analytical and spectroscopic characteristics to aid in its identification and characterization.

Proposed Synthesis

The synthesis of this compound is proposed to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the reaction of a halo-substituted quinoline with an amine.[4][5][6] In this proposed route, 2-chloroquinoline serves as the electrophilic substrate, and 2-aminoethan-1-ol acts as the nucleophile. The lone pair of electrons on the nitrogen atom of 2-aminoethan-1-ol attacks the electron-deficient C2 carbon of the quinoline ring, leading to the displacement of the chloride leaving group.

The reaction can be facilitated by a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The use of a high-boiling point solvent is often preferred to allow for elevated reaction temperatures, which can increase the reaction rate.

Synthesis_Workflow Reactant1 2-Chloroquinoline Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 2-Aminoethan-1-ol Reactant2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Solvent, Base, Heat Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Chloroquinoline (1.0 eq)

  • 2-Aminoethan-1-ol (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloroquinoline and the chosen solvent (DMF or DMSO).

  • Add 2-aminoethan-1-ol and potassium carbonate to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by one of the following methods:

  • Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure compound.

  • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and allow it to cool slowly to form crystals of the pure product.

Predicted Characterization Data

The following tables summarize the predicted physical and spectroscopic data for this compound.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Physical State Likely a solid at room temperature
Melting Point 130-140 °C (estimated)
Boiling Point 395.3 ± 17.0 °C[7]
Density 1.252 ± 0.06 g/cm³[7]
pKa 14.67 ± 0.10[7]
Appearance Off-white to pale yellow solid
Spectroscopic Data

3.2.1 ¹H and ¹³C NMR Spectroscopy

The predicted chemical shifts are based on the analysis of similar structures.[8][9] The numbering scheme for the quinoline ring is standard.

¹H NMR (Predicted, in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)
~7.9-8.1
~7.8-7.9
~7.5-7.6
~7.3-7.4
~7.1-7.2
~6.7-6.8
~6.5-6.7
~4.8-5.0
~3.5-3.6
~3.3-3.4
¹³C NMR (Predicted, in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)
~158-160
~148-150
~138-140
~128-130
~126-128
~124-126
~122-124
~115-117
~110-112
~60-62
~45-47

3.2.2 Infrared (IR) Spectroscopy

The predicted IR absorption bands are characteristic of the functional groups present in the molecule.[10][11][12][13]

IR Spectroscopy (Predicted, KBr Pellet)
Frequency (cm⁻¹)
3200-3500
3050-3150
2850-2960
~1610, ~1570, ~1500
~1430
~1250
~1050
~750-850

3.2.3 Mass Spectrometry (MS)

The predicted mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.[14][15][16][17][18]

Mass Spectrometry (Predicted, ESI+)
m/z Value
189.10
171.09
158.09
144.08
129.06

Potential Applications and Further Research

Derivatives of 2-aminoquinoline have demonstrated a wide array of pharmacological activities.[1][19][20] This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents. Further research should focus on the in-vitro and in-vivo evaluation of this compound for various biological activities.

Research_Logic Synthesis Proposed Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Confirmation (NMR, IR, MS, MP) Purification->Characterization Screening Biological Activity Screening Characterization->Screening Anticancer Anticancer Assays Screening->Anticancer Antimalarial Antimalarial Assays Screening->Antimalarial Antibacterial Antibacterial Assays Screening->Antibacterial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimalarial->SAR Antibacterial->SAR

Caption: Logical workflow from synthesis to potential drug discovery applications.

References

Spectroscopic and Synthetic Profile of 2-[(Quinolin-2-yl)amino]ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-[(Quinolin-2-yl)amino]ethan-1-ol. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines predicted spectroscopic data based on analogous compounds with a plausible synthetic protocol derived from established methodologies for quinoline derivatives.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8-8.0d1HQuinoline H-4
~7.5-7.7m2HQuinoline H-5, H-8
~7.2-7.4m2HQuinoline H-6, H-7
~6.6-6.8d1HQuinoline H-3
~4.8-5.0t (broad)1HNH
~3.8-4.0t2HN-CH₂
~3.6-3.8t2HO-CH₂
~2.5-3.0s (broad)1HOH

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0.00 ppm). The multiplicity is abbreviated as follows: s (singlet), d (doublet), t (triplet), m (multiplet).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~158Quinoline C-2
~148Quinoline C-8a
~138Quinoline C-4
~129Quinoline C-7
~127Quinoline C-5
~125Quinoline C-6
~122Quinoline C-4a
~114Quinoline C-3
~62O-CH₂
~44N-CH₂

Predicted solvent: CDCl₃.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3350-3250Medium, sharpN-H stretch (secondary amine)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1620-1600StrongC=N stretch (quinoline ring)
1580-1450Medium to StrongC=C stretch (aromatic ring)
1250-1000StrongC-O stretch (alcohol), C-N stretch (amine)
Table 4: Predicted Mass Spectrometry Data
AdductPredicted m/z
[M+H]⁺189.1022
[M+Na]⁺211.0842
[M-H]⁻187.0877
[M]⁺188.0944

Data sourced from predicted values available in public chemical databases.[1]

Experimental Protocols

This section outlines a potential synthetic route for this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

The synthesis of the target compound can be achieved via a nucleophilic aromatic substitution reaction between 2-chloroquinoline and ethanolamine.

Materials:

  • 2-Chloroquinoline

  • Ethanolamine

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-chloroquinoline (1.0 eq) in DMF, add ethanolamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.

  • The purified compound would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum would be recorded on an FTIR spectrometer.

  • The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Wavenumbers would be reported in cm⁻¹.

Mass Spectrometry (MS):

  • High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • The sample would be dissolved in a suitable solvent such as methanol or acetonitrile.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of this compound.

Synthesis_Pathway cluster_reactants Reactants Reactant1 2-Chloroquinoline Reaction Reactant1->Reaction DMF, K₂CO₃ 100-120 °C Reactant2 Ethanolamine Reactant2->Reaction Product This compound Reaction->Product Nucleophilic Aromatic Substitution

Figure 1: Proposed synthesis of this compound.

Characterization_Workflow Start Synthesized Compound Purification Column Chromatography Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data Spectroscopic Data Analysis NMR->Data IR->Data MS->Data End Structural Confirmation Data->End

Figure 2: General workflow for spectroscopic characterization.

References

An In-depth Technical Guide to 2-(quinolin-2-ylamino)ethan-1-ol (CAS Number 332409-62-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and a discussion of the potential biological activities of 2-(quinolin-2-ylamino)ethan-1-ol, a quinoline derivative with the CAS number 332409-62-8. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates predicted data and information from analogous structures to serve as a valuable resource for research and development.

Core Properties

2-(Quinolin-2-ylamino)ethan-1-ol is a heterocyclic organic compound featuring a quinoline moiety linked to an ethanolamine side chain. The fundamental properties of this molecule are summarized below.

PropertyValueSource
CAS Number 332409-62-8N/A
Chemical Name 2-(quinolin-2-ylamino)ethan-1-olN/A
Molecular Formula C₁₁H₁₂N₂ON/A
Molecular Weight 188.23 g/mol N/A
Predicted Boiling Point 395.3 ± 17.0 °CN/A
Predicted Density 1.252 ± 0.06 g/cm³N/A
Predicted pKa 14.67 ± 0.10N/A

Synthesis Protocol

Proposed Synthesis of 2-(quinolin-2-ylamino)ethan-1-ol

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 2-Chloroquinoline 2-Chloroquinoline Target_Compound 2-(quinolin-2-ylamino)ethan-1-ol 2-Chloroquinoline->Target_Compound Nucleophilic Aromatic Substitution Ethanolamine Ethanolamine Ethanolamine->Target_Compound Solvent Solvent (e.g., Ethanol, DMF) Solvent->Target_Compound Base Base (Optional) (e.g., K2CO3, Et3N) Base->Target_Compound Heat Heating (Reflux) Heat->Target_Compound

Proposed synthesis workflow for 2-(quinolin-2-ylamino)ethan-1-ol.
Experimental Methodology (Proposed)

Materials:

  • 2-Chloroquinoline

  • Ethanolamine

  • Anhydrous potassium carbonate (optional, as a base)

  • Ethanol or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware for reflux, extraction, and purification

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography supplies (e.g., silica gel, thin-layer chromatography plates)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoline (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Add ethanolamine (1.1 to 2 equivalents) to the solution. An excess of ethanolamine can also serve as the base.

  • Optionally, add a non-nucleophilic base like anhydrous potassium carbonate (1.5 equivalents) to scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., potassium chloride) has formed, remove it by filtration.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been published for 2-(quinolin-2-ylamino)ethan-1-ol, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on structurally similar quinoline derivatives suggests several potential areas of therapeutic interest.

Enzyme Inhibition:

Quinoline-based molecules have been identified as inhibitors of various enzymes. For instance, certain quinoline derivatives have shown inhibitory activity against DNA methyltransferases, Pim-1 kinase, and multidrug resistance protein 2 (MRP2). The presence of the amino-alcohol side chain in 2-(quinolin-2-ylamino)ethan-1-ol could facilitate interactions with the active sites of various enzymes through hydrogen bonding.

Anticancer Activity:

Many quinoline derivatives exhibit cytotoxic effects against a range of cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Given the structural similarities to known anticancer agents, it is plausible that 2-(quinolin-2-ylamino)ethan-1-ol could be investigated for its antiproliferative properties.

Potential Signaling Pathway Involvement:

Based on the known activities of other quinoline derivatives, 2-(quinolin-2-ylamino)ethan-1-ol could potentially modulate key cellular signaling pathways implicated in disease.

Signaling_Pathways cluster_pathways Potentially Modulated Signaling Pathways Target_Compound 2-(quinolin-2-ylamino)ethan-1-ol (Hypothetical Target) PDK1_AKT PDK1/Akt Pathway Target_Compound->PDK1_AKT Inhibition Ras_Raf_MEK Ras/Raf/MEK Pathway Target_Compound->Ras_Raf_MEK Inhibition DNA_Methylation DNA Methylation Target_Compound->DNA_Methylation Inhibition

Hypothesized signaling pathways potentially modulated by 2-(quinolin-2-ylamino)ethan-1-ol.

It is important to emphasize that the biological activities and the involvement in specific signaling pathways for 2-(quinolin-2-ylamino)ethan-1-ol are speculative and require experimental validation.

Conclusion

This technical guide provides a foundational understanding of 2-(quinolin-2-ylamino)ethan-1-ol (CAS 332409-62-8), including its predicted properties and a proposed synthetic route. While specific experimental data for this compound is scarce, the information presented, drawn from analogous structures, offers a valuable starting point for researchers and drug development professionals. Further experimental investigation is necessary to confirm the physical and chemical properties, optimize the synthesis, and elucidate the specific biological activities and mechanisms of action of this promising quinoline derivative.

A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and key findings related to the biological activity screening of novel quinoline derivatives. Quinoline, a heterocyclic aromatic compound, serves as a foundational scaffold for numerous synthetic drugs due to its wide range of pharmacological activities.[1][2] Its derivatives have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] This document details the experimental protocols for evaluating these activities, presents quantitative data in a structured format, and illustrates key cellular pathways and workflows.

Anticancer Activity Screening

Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways.[5][6] Several derivatives have demonstrated potent cytotoxicity against a wide range of cancer cell lines.[7]

Mechanisms of Anticancer Action

Novel quinoline compounds are frequently evaluated for their ability to inhibit critical cellular processes in cancer cells. Key mechanisms include:

  • Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases, topoisomerases, and DNA methyltransferases.[6][8][9]

  • Cell Cycle Arrest: Inducing arrest at different phases of the cell cycle, thereby preventing cancer cell division.[5]

  • Apoptosis Induction: Triggering programmed cell death in cancer cells through pathways involving Bcl-2 family proteins and caspases.[3][10]

  • Inhibition of Signaling Pathways: Modulating oncogenic signaling cascades like the PI3K/Akt/mTOR and NF-κB pathways.[10][11][12]

Data on Cytotoxic Activity

The cytotoxic potential of quinoline derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound ClassCell LineIC₅₀ (µM)Reference
Quinoline-Chalcone Hybrid (Compound 9j)A549 (Lung Carcinoma)1.91[12]
Quinoline-Chalcone Hybrid (Compound 9i)K-562 (Leukemia)5.29[12]
2,4-Disubstituted QuinolineHEp-2 (Larynx Tumor)49.01 - 77.67 (%)[5]
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast Cancer)3.35[10]
N-alkylated, 2-oxoquinolineHEp-2 (Larynx Tumor)Varies[5]
2,8-bis(trifluoromethyl)quinoline (5a)HL-60 (Leukemia)19.88 (µg/mL)[13]
2,8-bis(trifluoromethyl)quinoline (5a)U937 (Lymphoma)43.95 (µg/mL)[13]
Pyrimido[4, 5-b] quinoline derivativesMCF-7 (Breast Cancer)48.54 - 70.33[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14][15]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT-116) are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours to allow for attachment.[16]

  • Compound Treatment: The synthesized quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[14][15]

  • MTT Addition: After incubation, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[15]

  • Formazan Solubilization: The MTT solution is removed, and an organic solvent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[17][18] Several quinoline derivatives have been identified as potent inhibitors of this pathway.[10][12]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits

Quinoline derivative inhibiting the PI3K/Akt/mTOR pathway.

Antimicrobial Activity Screening

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[4][19] Their mechanisms often involve disrupting cell wall synthesis or inhibiting essential enzymes like peptide deformylase (PDF).[20]

Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline DerivativesBacillus cereus3.12 - 50[20]
Quinoline DerivativesStaphylococcus aureus3.12 - 50[20]
Quinoline DerivativesEscherichia coli3.12 - 50[20][21]
Quinoline DerivativesPseudomonas aeruginosa6.25 - 50[21]
Quinoline-hydrazoneE. coli, P. aeruginosa, S. aureusVaries[21]
Quinoline-based amidesS. aureus, B. subtilis, E. coli, P. aeruginosaVaries[4]
Quinoline DerivativesMRSA (ATCC 33591)1.5 - 12[22]
Quinoline DerivativesC. difficile1.0[22]
Compound ClassFungal StrainMIC (µg/mL)Reference
Quinoline-based amidesC. albicans4 - 8[4]
Quinoline-based amidesG. candidum4 - 8[4]
Quinoline DerivativesA. flavus, A. niger, F. oxysporumVaries[20]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of antimicrobial agents.[22]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The quinoline derivative is serially diluted in the broth medium across the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (broth + inoculum, no compound) and negative control wells (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity Screening

Chronic inflammation is linked to numerous diseases, and the dysregulation of inflammatory pathways like NF-κB is a key factor.[23] Quinoline derivatives have been shown to possess anti-inflammatory properties by inhibiting such pathways and reducing the production of pro-inflammatory mediators.[24][25][26]

Signaling Pathway: NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses.[23][26] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (like TNF-α), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[23] Certain quinoline derivatives can inhibit this process.[23][25]

NFkB_Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degrades IkB_NFkB->NFkB Releases Quinoline Quinoline Derivative Quinoline->NFkB_nuc Inhibits DNA Binding DNA DNA NFkB_nuc->DNA Binds to Transcription Inflammatory Gene Transcription DNA->Transcription Initiates

Quinoline derivative inhibiting the NF-κB signaling pathway.

Antiviral Activity Screening

The structural diversity of quinoline derivatives makes them promising candidates for the development of novel antiviral agents.[27] They have been screened against a variety of viruses, including Respiratory Syncytial Virus (RSV), Influenza A Virus (IAV), and Zika Virus (ZIKV).[27][28][29]

Data on Antiviral Activity

Antiviral activity is often expressed as the half-maximal effective concentration (EC₅₀) or IC₅₀, with the selectivity index (SI = CC₅₀/EC₅₀) providing a measure of the compound's therapeutic window.

CompoundVirusActivity MetricValue (µM)Reference
Compound 1gRSVIC₅₀3.70[29]
Compound 1aeIAVIC₅₀1.87[29]
Compound 4RSVEC₅₀3.2 x 10³ (µg/mL)[28]
Compound 6YFVEC₅₀1.17 x 10³ (µg/mL)[28]
MefloquineZIKV-~3x more potent than Chloroquine[27]

General Experimental Workflow

The screening of novel quinoline derivatives typically follows a multi-step workflow, from initial synthesis to detailed mechanistic studies.

Screening_Workflow cluster_synthesis Phase 1: Discovery cluster_screening Phase 2: Primary Screening cluster_secondary Phase 3: Secondary Assays cluster_pathway Phase 4: Mechanistic Studies A Synthesis of Quinoline Derivatives B Structural Characterization A->B C In Vitro Cytotoxicity (e.g., MTT Assay) B->C D Antimicrobial Screening (e.g., MIC Determination) B->D E Enzyme Inhibition Assays C->E Active Hits F Mechanism of Action (e.g., Apoptosis, Cell Cycle) D->F Active Hits G Signaling Pathway Analysis (Western Blot) E->G F->G H In Vivo Studies (Animal Models) G->H Lead Compound

General workflow for biological activity screening.

References

Preliminary In-Vitro Evaluation of 2-[(Quinolin-2-yl)amino]ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific in-vitro evaluation data for 2-[(Quinolin-2-yl)amino]ethan-1-ol is not available in the public domain. This technical guide therefore provides a representative overview based on the well-documented activities of structurally similar quinoline derivatives. The experimental protocols and potential mechanisms of action are derived from established methodologies in the field of anticancer drug discovery for this class of compounds.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The quinoline scaffold is a key pharmacophore in numerous approved drugs. This guide focuses on the preliminary in-vitro evaluation of this compound, a representative member of the 2-substituted quinoline family, for its potential as an anticancer agent.

Quinoline-based compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes such as topoisomerases and protein kinases.[1][2] In-vitro screening is a crucial first step in the drug discovery pipeline to identify and characterize the cytotoxic potential and mechanism of action of novel chemical entities.

Postulated Biological Activity and Mechanism of Action

Based on the broader class of quinoline derivatives, this compound is hypothesized to exhibit cytotoxic activity against various cancer cell lines. The primary mechanisms of action for similar compounds often involve:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic pathway, involving the mitochondria, or the extrinsic pathway, initiated by death receptors on the cell surface.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in a specific phase, such as G2/M or S phase, thereby preventing cell proliferation.[3]

  • Enzyme Inhibition: Quinolines are known to inhibit various enzymes crucial for cancer cell survival, including:

    • Topoisomerases: Enzymes that regulate DNA topology and are essential for DNA replication and transcription.[1]

    • Protein Kinases: A large family of enzymes that play a critical role in cell signaling pathways controlling cell growth, proliferation, and differentiation.

Experimental Protocols for In-Vitro Evaluation

The following are detailed experimental protocols that would be employed for a preliminary in-vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Data Presentation

The quantitative data from the in-vitro assays would be summarized in the following tables.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaData not available
HCT-116Colorectal CarcinomaData not available
A549Lung CarcinomaData not available
HeLaCervical CancerData not available

Table 2: Apoptosis Induction by this compound in a Representative Cancer Cell Line

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
ControlData not availableData not available
Compound (IC50)Data not availableData not available

Table 3: Effect of this compound on Cell Cycle Distribution

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
ControlData not availableData not availableData not available
Compound (IC50)Data not availableData not availableData not available

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In-Vitro Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture (e.g., MCF-7, HCT-116) characterization->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis ic50->cell_cycle_assay data_analysis Quantitative Data Analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis mechanism Postulation of Mechanism of Action data_analysis->mechanism

Diagram 1: General workflow for the in-vitro evaluation of a novel compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound cell Cancer Cell compound->cell mitochondria Mitochondrial Stress cell->mitochondria death_receptor Death Receptor Binding (e.g., Fas, TRAIL) cell->death_receptor bax Bax/Bak Activation mitochondria->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Diagram 2: A potential signaling pathway for apoptosis induction by quinoline derivatives.

Conclusion

While specific experimental data for this compound is currently lacking, the established anticancer properties of the broader quinoline class of compounds provide a strong rationale for its investigation. The in-vitro experimental protocols outlined in this guide represent a standard and robust approach to ascertain its cytotoxic potential and elucidate its mechanism of action. Future studies involving the synthesis and biological evaluation of this compound are warranted to determine its potential as a novel anticancer agent.

References

The Dawn of a New Era in Therapeutics: A Technical Guide to the Discovery of Novel Quinoline-Based Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of innovative therapeutic solutions, the scientific community has increasingly turned its attention to the versatile quinoline scaffold. This bicyclic aromatic heterocycle has emerged as a privileged structure in medicinal chemistry, leading to the discovery of a plethora of new therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth overview of recent breakthroughs in the development of quinoline-based compounds, with a focus on their applications as anticancer, antiviral, antimalarial, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Innovations: Targeting Key Signaling Pathways

The development of novel quinoline-based anticancer agents has seen remarkable progress, with compounds designed to modulate critical signaling pathways involved in tumorigenesis. A significant area of focus has been the inhibition of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).[1][2]

One promising series of quinoline derivatives has been synthesized and evaluated as dual EGFR/HER-2 inhibitors.[1] The synthesis of these compounds often involves multi-step reactions, beginning with the construction of the core quinoline ring system, followed by the introduction of various substituents to optimize biological activity.

A key mechanism of action for many of these anticancer agents is the induction of apoptosis, or programmed cell death.[3][4] Studies have shown that certain quinoline derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death.[4]

Quantitative Data Summary: Anticancer Activity
Compound IDTarget(s)Cancer Cell LineIC50/GI50 (nM)Reference
5a EGFR/HER-2MCF-7 (Breast)GI50: 25-82[5]
5a EGFR-IC50: 71[1]
5a HER-2-IC50: 31[1]
14g Not SpecifiedHCT-116 (Colon)GI50: 160[6]
17o Not SpecifiedHT29 (Colon)GI50: 420[6]
Experimental Protocols:

Synthesis of Quinoline-Based EGFR/HER-2 Inhibitors (General Procedure): A mixture of an appropriately substituted aniline and a β-ketoester is subjected to a cyclization reaction, often catalyzed by an acid, to form the quinoline core. Subsequent functionalization at various positions of the quinoline ring is achieved through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, or condensation reactions to introduce desired pharmacophores.[1]

In Vitro Kinase Inhibition Assay (EGFR/HER-2): The inhibitory activity of the synthesized compounds against EGFR and HER-2 kinases is determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in solution following the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of the compounds is quantified by measuring the increase in luminescence, which corresponds to the inhibition of kinase activity.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining): Cancer cells are treated with the test compound for a specified period. The cells are then harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptosis or necrosis). The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[3][4]

Signaling Pathway Visualization:

EGFR_HER2_Pathway cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR Quinoline_Inhibitor->HER2 AKT Akt PI3K->AKT Apoptosis_Regulation Apoptosis Regulation AKT->Apoptosis_Regulation Inhibition RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of EGFR/HER2 signaling by quinoline-based agents.

Antiviral Breakthroughs: Combating SARS-CoV-2

The recent global health crisis spurred intensive research into novel antiviral agents, and quinoline derivatives have emerged as promising candidates for combating SARS-CoV-2.[8][9] A notable discovery is the development of quinoline-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a crucial enzyme for viral replication.[8]

These inhibitors were designed to bind to the active site of PLpro, thereby preventing its function and halting the viral life cycle. In vivo studies in mouse models of SARS-CoV-2 infection have demonstrated the efficacy of these compounds in reducing viral load and improving survival.[8]

Quantitative Data Summary: Anti-SARS-CoV-2 Activity
Compound IDTargetIn Vivo ModelOutcomeReference
Jun13296 SARS-CoV-2 PLproMouseIncreased survival, reduced lung viral titers[8]
Experimental Protocols:

Synthesis of Quinoline-Based SARS-CoV-2 PLpro Inhibitors: The synthesis typically starts from a substituted quinoline core. A key step often involves a coupling reaction to attach a side chain that can interact with the active site of the PLpro enzyme. The specific synthetic route is tailored to achieve the desired stereochemistry and functional group presentation for optimal binding.[5]

In Vivo Efficacy Study in a Mouse Model of SARS-CoV-2 Infection: Mice are infected with SARS-CoV-2. A treatment group receives the quinoline-based inhibitor orally, while a control group receives a placebo. The effects of the treatment are assessed by monitoring survival rates, body weight changes, and measuring the viral load in the lungs at specific time points post-infection.[8]

Experimental Workflow Visualization:

Antiviral_Workflow Start Compound Synthesis In_Vitro_Assay In Vitro PLpro Inhibition Assay Start->In_Vitro_Assay Cell_Based_Assay Antiviral Activity in Cell Culture In_Vitro_Assay->Cell_Based_Assay In_Vivo_Study In Vivo Efficacy in Mouse Model Cell_Based_Assay->In_Vivo_Study PK_Studies Pharmacokinetic Studies Cell_Based_Assay->PK_Studies Lead_Optimization Lead Optimization In_Vivo_Study->Lead_Optimization PK_Studies->Lead_Optimization Lead_Optimization->Start End Preclinical Candidate Lead_Optimization->End

Caption: Drug discovery workflow for quinoline-based antiviral agents.

Antimalarial Advancements: Overcoming Drug Resistance

Quinoline-based drugs have long been a cornerstone of antimalarial therapy. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and more effective agents.[10][11] Researchers are actively exploring novel quinoline derivatives and hybrid compounds to combat resistance.[10]

The primary mechanism of action of many quinoline antimalarials is thought to involve the inhibition of hemozoin formation in the parasite's food vacuole.[10] By interfering with this detoxification process, the drugs lead to the accumulation of toxic heme, which ultimately kills the parasite.

Quantitative Data Summary: Antimalarial Activity

| Compound ID | P. falciparum Strain | IC50 (µM) | Reference | |---|---|---|---|---| | 1 | Chloroquine-resistant | 1.2 |[12] | | 28 | Chloroquine-sensitive | - |[12] | | 28 | Chloroquine-resistant | - |[12] | | 64 | Not Specified | 0.12 |[11] | | 154 | Chloroquine-resistant | 0.10 |[11] |

Experimental Protocols:

Synthesis of Quinoline-Hybrid Antimalarials: Molecular hybridization involves combining the quinoline scaffold with other pharmacophores known to have antimalarial activity. This can be achieved through various chemical reactions, such as amide bond formation or click chemistry, to link the two moieties.[10]

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence): Plasmodium falciparum cultures are incubated with serial dilutions of the test compounds. After a specified incubation period, a lysis buffer containing the fluorescent dye SYBR Green I is added. This dye intercalates with the DNA of the parasites, and the fluorescence intensity, which is proportional to the number of viable parasites, is measured using a fluorescence plate reader. The IC50 value is then calculated.[11]

Logical Relationship Visualization:

Antimalarial_Resistance Problem Drug Resistance to Existing Antimalarials Approach1 Novel Quinoline Derivatives Problem->Approach1 Approach2 Quinoline-Hybrid Compounds Problem->Approach2 Mechanism Inhibition of Hemozoin Formation Approach1->Mechanism Approach2->Mechanism Goal Effective Treatment of Resistant Malaria Mechanism->Goal

Caption: Strategies to overcome antimalarial drug resistance.

Neuroprotection: A New Frontier for Quinoline Derivatives

The therapeutic potential of quinoline derivatives extends to the field of neurodegenerative diseases.[13][14] Researchers are investigating these compounds as multifunctional agents with antioxidant and enzyme-inhibiting properties to combat the complex pathology of diseases like Alzheimer's and Parkinson's.[13][14]

Some quinoline derivatives have been shown to act as inhibitors of enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are implicated in the progression of these neurodegenerative disorders.[13][14]

Experimental Protocols:

Evaluation of Neuroprotective Effects (In Silico and In Vitro): The potential neuroprotective activity of quinoline derivatives is often first assessed using computational methods, such as molecular docking, to predict their binding affinity to target enzymes like AChE, MAO-B, and COMT. Promising candidates are then synthesized and evaluated in in vitro enzyme inhibition assays to confirm their activity. Antioxidant properties are also assessed using assays that measure their ability to scavenge free radicals.[13][14]

Signaling Pathway Visualization:

Neuroprotection_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism COMT COMT Dopamine->COMT Metabolism Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Breakdown Acetylcholine_Receptor Acetylcholine Receptor Acetylcholine->Acetylcholine_Receptor Quinoline_Derivative Quinoline-based Derivative Quinoline_Derivative->MAO_B Quinoline_Derivative->COMT Quinoline_Derivative->AChE

Caption: Multi-target inhibition by neuroprotective quinoline derivatives.

References

Physicochemical Characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-[(Quinolin-2-yl)amino]ethan-1-ol, a quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide combines predicted properties with established experimental protocols for analogous compounds.

Core Physicochemical Properties

The structural and physicochemical properties of this compound are summarized below. It is important to note that while some data is derived from computational predictions, it provides a valuable starting point for experimental design.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H12N2OPubChem[1]
Molecular Weight 188.23 g/mol PubChem[1]
Monoisotopic Mass 188.09496 DaPubChem[1]
XlogP (predicted) 1.4PubChem[1]
SMILES C1=CC=C2C(=C1)C=CC(=N2)NCCOPubChem[1]
InChI InChI=1S/C11H12N2O/c14-8-7-12-11-6-5-9-3-1-2-4-10(9)13-11/h1-6,14H,7-8H2,(H,12,13)PubChem[1]
InChIKey MFOKDWUAYVSYHN-UHFFFAOYSA-NPubChem[1]

Experimental Protocols

The following sections outline detailed methodologies for the synthesis and characterization of this compound, based on established procedures for similar quinoline derivatives.

Synthesis Protocol: Nucleophilic Aromatic Substitution

A plausible and common method for the synthesis of 2-aminoquinoline derivatives is through nucleophilic aromatic substitution.

Materials:

  • 2-Chloroquinoline

  • Ethanolamine

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloroquinoline (1 equivalent) in anhydrous DMF, add ethanolamine (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

  • The reaction mixture is stirred at 100-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and water is added.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude product is achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Fractions containing the desired product are combined and the solvent is evaporated to yield pure this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The 1H NMR spectrum should show characteristic peaks for the aromatic protons of the quinoline ring, the methylene protons of the ethanolamine side chain, and the hydroxyl proton.

  • 13C NMR: The 13C NMR spectrum will confirm the carbon framework of the molecule, with distinct signals for the carbons of the quinoline core and the ethanolamine moiety.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound. The predicted m/z for the protonated molecule [M+H]+ is 189.10224.[1]

3. Infrared (IR) Spectroscopy:

  • The IR spectrum should display characteristic absorption bands for the N-H stretching of the secondary amine, O-H stretching of the alcohol, C-N stretching, and C=C and C=N stretching of the quinoline ring.

Visualizations

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: 2-Chloroquinoline Ethanolamine reaction Nucleophilic Aromatic Substitution (DMF, K2CO3, 100-120°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis compound This compound (Hypothetical) compound->pi3k Inhibition compound->akt Inhibition

References

Methodological & Application

Synthesis Protocol for 2-[(Quinolin-2-yl)amino]ethan-1-ol: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol, a quinoline derivative of interest in medicinal chemistry and drug development. The synthesis is based on a nucleophilic aromatic substitution reaction between 2-chloroquinoline and 2-aminoethanol.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of research in drug discovery. The title compound, this compound, incorporates a hydrophilic ethanolamine side chain onto the quinoline scaffold, a modification that can significantly influence its pharmacokinetic and pharmacodynamic properties. This protocol outlines a straightforward and efficient method for its preparation.

Data Presentation

A summary of the physical and chemical properties of the reactants and the product is provided in the table below for easy reference. Please note that while extensive data is available for the starting materials, experimentally determined physical constants for the final product are not widely reported in publicly accessible literature.

Compound NameStructureMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Chloroquinoline2-Chloroquinoline163.61[1]34-37[1][2]266-267[2][3]
2-Aminoethanol2-Aminoethanol61.08[4]10.5[5]170[6]
This compoundthis compound188.23Data not availableData not available

Experimental Protocol

This protocol describes the synthesis of this compound via the reaction of 2-chloroquinoline with an excess of 2-aminoethanol, which also serves as the solvent.

Materials:

  • 2-Chloroquinoline (98% purity)

  • 2-Aminoethanol (≥99% purity)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel (for column chromatography)

  • Hexane

  • Ethanol

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-chloroquinoline (e.g., 1.64 g, 10 mmol) and 2-aminoethanol (e.g., 12.22 g, 200 mmol, 20 equivalents). The large excess of 2-aminoethanol serves as both a reactant and a solvent.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 120-130 °C with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).

    • Collect the fractions containing the desired product, as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

Reaction Workflow Diagram

Synthesis_Workflow Synthesis of this compound Reactants 1. Reactants 2-Chloroquinoline 2-Aminoethanol Reaction 2. Reaction Reflux at 120-130°C (12-24 hours) Reactants->Reaction Heat & Stir Workup 3. Work-up Aqueous wash Ethyl acetate extraction Reaction->Workup Cooling Purification 4. Purification Column Chromatography Workup->Purification Crude Product Product 5. Final Product This compound Purification->Product Pure Product

Caption: Step-by-step workflow for the synthesis of this compound.

Signaling Pathway (Chemical Reaction)

Chemical_Reaction Nucleophilic Aromatic Substitution Reaction cluster_reactants Reactants cluster_product Product 2-Chloroquinoline Product This compound

Caption: The chemical transformation from reactants to the final product.

References

Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer synthesis is a classic and versatile chemical reaction for the preparation of quinoline and its derivatives.[1] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone, to form the quinoline ring system.[2][3] The reaction can be catalyzed by acids or bases.[1] 2-Substituted quinolines are a particularly important class of heterocyclic compounds in drug discovery and development, exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted quinolines via the Friedländer annulation, with a focus on applications in medicinal chemistry.

Reaction Mechanism

The Friedländer synthesis proceeds through an initial aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone. This is followed by a cyclization and subsequent dehydration to afford the final quinoline product. Two primary mechanistic pathways are proposed, differing in the initial step:

  • Aldol Addition First: The reaction begins with an aldol addition between the two carbonyl-containing reactants, followed by cyclization and then dehydration.

  • Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group of the 2-aminoaryl ketone/aldehyde and the carbonyl group of the other reactant, which then undergoes an intramolecular aldol-type condensation and dehydration.[1]

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First 2-Aminoaryl Ketone 2-Aminoaryl Ketone Enolizable Ketone Enolizable Ketone Aldol Adduct Aldol Adduct Cyclized Intermediate 1 Cyclized Intermediate 1 2-Substituted Quinoline 2-Substituted Quinoline Schiff Base Schiff Base Cyclized Intermediate 2 Cyclized Intermediate 2 2-Substituted Quinoline_2 2-Substituted Quinoline

Caption: Reaction mechanism of the Friedländer synthesis.

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[6] 2-Substituted quinolines, in particular, have garnered significant attention for their therapeutic potential.

Anticancer Activity: Numerous 2-substituted quinoline derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines, including breast, cervical, prostate, and lung cancer.[4] Their mechanisms of action are diverse and can involve the inhibition of key cellular targets such as topoisomerase, protein kinases (e.g., PI3K), and tubulin polymerization, ultimately leading to cell cycle arrest and apoptosis.[7][8]

Anticancer_Mechanism 2-Substituted Quinoline 2-Substituted Quinoline Tubulin Tubulin 2-Substituted Quinoline->Tubulin Inhibition of Polymerization Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Anticancer mechanism of certain 2-substituted quinolines.

Antileishmanial Activity: The 2-substituted quinoline series has emerged as a promising source of new drug candidates for the treatment of leishmaniasis.[9] Some compounds have shown high efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, with low toxicity.[9]

Data Presentation: Reaction Conditions and Yields

The efficiency of the Friedländer synthesis is highly dependent on the choice of reactants, catalyst, and reaction conditions. Below are tables summarizing quantitative data from representative studies.

Table 1: Synthesis of a Poly-Substituted Quinoline using a P2O5/SiO2 Catalyst [10]

EntryAmount of Catalyst (g)Temperature (°C)Time (min)Yield (%)
10.2805071
20.4801593
30.6801593
40.44015047
50.4605085
60.4703590
70.4901593

Reaction: 2-amino-5-chlorobenzophenone (2 mmol) with dimedone (3 mmol).[10]

Table 2: Effect of Solvent on the Hetero-annulation Reaction

EntrySolventTemperature (°C)Time (min)Yield (%)
1Solvent-free801593
2EtOHReflux30081
3CHCl3Reflux48040
4CH3CNReflux30076
5THFReflux30064

Reaction: 2-amino-5-chlorobenzophenone and dimedone using P2O5/SiO2.

Experimental Protocols

Below are representative experimental protocols for the synthesis of 2-substituted quinolines via the Friedländer reaction.

Protocol 1: Solvent-Free Synthesis of a Poly-Substituted Quinoline using a Solid-Supported Catalyst

This protocol is based on the work of Hasaninejad et al. (2011) using a P2O5/SiO2 catalyst.

Materials:

  • 2-amino-5-chlorobenzophenone

  • Dimedone

  • P2O5/SiO2 catalyst

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-amino-5-chlorobenzophenone (2 mmol), dimedone (3 mmol), and the P2O5/SiO2 catalyst (0.4 g).

  • Heat the mixture at 80°C with stirring for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the flask and heat to dissolve the product.

  • Filter the hot solution to remove the catalyst.

  • Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Catalyst-Free Synthesis in Water

This protocol is based on the work of Shen et al. (2012) and represents a green chemistry approach.[11]

Materials:

  • 2-aminobenzaldehyde

  • Cyclohexanone

  • Deionized water

  • Round-bottom flask with a reflux condenser

  • Heating mantle with magnetic stirrer

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzaldehyde (1 mmol), cyclohexanone (1.2 mmol), and deionized water (5 mL).

  • Heat the mixture to 70°C with vigorous stirring for 3 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Reactants Reaction_Vessel Combine in Reaction Vessel Reactants->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Heating_Stirring Heat and Stir Reaction_Vessel->Heating_Stirring Monitoring Monitor by TLC Heating_Stirring->Monitoring Cooling Cool to RT Monitoring->Cooling Extraction_Filtration Extraction or Filtration Cooling->Extraction_Filtration Purification Recrystallization or Chromatography Extraction_Filtration->Purification Product Product Purification->Product

Caption: General experimental workflow for Friedländer synthesis.

Conclusion

The Friedländer synthesis remains a cornerstone for the construction of the quinoline nucleus, offering a straightforward and adaptable method for generating a diverse range of 2-substituted derivatives. The continuous development of new catalysts and reaction conditions, including green chemistry approaches, enhances the utility of this reaction in modern organic synthesis and drug discovery. The potent and varied biological activities of 2-substituted quinolines underscore the importance of this synthetic route for the development of new therapeutic agents.

References

Application Notes and Protocols: Skraup Synthesis of Quinololine Derivatives from Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Skraup synthesis, a classic method for the preparation of quinolines, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] This powerful reaction can be adapted to use amino alcohols as the amine source, leading to the formation of valuable quinoline derivatives, particularly hydroxyquinolines. These derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.[3]

This document provides detailed application notes and experimental protocols for the Skraup synthesis of quinoline derivatives using amino alcohols, with a primary focus on the well-documented synthesis of 8-hydroxyquinoline from 2-aminophenol. Additionally, it explores the biological significance of the resulting products, including their role in cellular signaling pathways.

Skraup Synthesis of 8-Hydroxyquinoline from 2-Aminophenol: An Overview

The synthesis of 8-hydroxyquinoline from 2-aminophenol (an aromatic amino alcohol) is a prime example of the Skraup reaction's utility in generating functionalized quinolines. The overall reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aminophenol, cyclization, and subsequent oxidation to yield the final product.

Reaction Workflow

The general workflow for the Skraup synthesis of 8-hydroxyquinoline from 2-aminophenol is depicted below.

Skraup_Workflow Reactants 2-Aminophenol, Glycerol, Sulfuric Acid, Oxidizing Agent Mixing Reaction Mixture Preparation Reactants->Mixing Heating Controlled Heating (e.g., 100-140°C) Mixing->Heating Reaction Skraup Reaction: - Dehydration of Glycerol - Michael Addition - Cyclization - Oxidation Heating->Reaction Workup Neutralization, Purification (e.g., Distillation, Recrystallization) Reaction->Workup Product 8-Hydroxyquinoline Workup->Product

Caption: General experimental workflow for the Skraup synthesis of 8-hydroxyquinoline.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the Skraup synthesis of 8-hydroxyquinoline from 2-aminophenol.

EntryAmino AlcoholOxidizing AgentAcidTemperature (°C)Time (h)Yield (%)Reference
12-Aminophenolo-NitrophenolH₂SO₄135-140392Patent CN105622503A
22-Aminophenolo-NitrophenolH₂SO₄100-120 (initial), then reflux3100 (based on o-aminophenol)US Patent 2,561,553
32-Aminophenolo-Nitrophenol/AcroleinAcetic Acid/HCl90-1005136 (based on o-aminophenol added)[4]
42-Aminophenolo-NitrophenolH₂SO₄ with NiO catalyst70585.2[5]
52-Aminophenolo-Nitrophenol/AcroleinAcetic Acid/HClNot specified1 (heating)72[6]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 8-Hydroxyquinoline (Adapted from Patent CN105622503A)

Materials:

  • 2-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid (98%)

  • o-Nitrophenol

  • Ferrous Sulfate (FeSO₄)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

Procedure:

  • Carefully add 1.5 to 2.5 parts by weight of concentrated sulfuric acid to a reaction vessel.

  • With stirring, add 2.5 to 3.5 parts of glycerol.

  • Add 1 part of 2-aminophenol to the mixture.

  • Add 0.02 parts of ferrous sulfate as a catalyst.

  • Heat the mixture to 135-140°C.

  • Slowly add 0.5 parts of o-nitrophenol over a period of 3 hours, maintaining the temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for a short period to ensure completion.

  • Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution to a pH of 7-8.

  • The crude 8-hydroxyquinoline will precipitate. Isolate the product by filtration.

  • Purify the crude product by steam distillation or recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 8-Hydroxyquinoline using Acrolein (Adapted from[4])

Materials:

  • o-Aminophenol

  • o-Nitrophenol

  • Acrolein

  • Acetic Acid

  • Hydrochloric Acid (HCl)

  • Sodium Carbonate (for neutralization)

Procedure:

  • In a reaction vessel, prepare a mixture with the following molar ratio: 1.0 part o-aminophenol, 0.5 parts o-nitrophenol, and 2.0 parts acetic acid in an aqueous HCl solution.

  • Heat the mixture to 90-100°C.

  • Slowly add 1.8 parts of acrolein to the reaction mixture over a period of time.

  • Maintain the reaction temperature at 90-100°C for 5 hours with continuous stirring.

  • After the reaction is complete, cool the mixture.

  • Neutralize the mixture with a sodium carbonate solution.

  • The crude 8-hydroxyquinoline is then isolated and purified by distillation.

Application of Amino Alcohols in Skraup Synthesis: A Note on Scope

While the Skraup synthesis is well-established for aromatic amino alcohols like aminophenols, its application to aliphatic amino alcohols (e.g., ethanolamine, propanolamine) is not as widely documented in the classical sense. The harsh acidic conditions and high temperatures of the traditional Skraup reaction can lead to dehydration and polymerization of aliphatic amino alcohols.

Biological Significance and Signaling Pathways of 8-Hydroxyquinoline

8-Hydroxyquinoline and its derivatives exhibit a wide range of biological activities, with their anticancer properties being of particular interest. A key mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells through multiple signaling pathways.[8][9]

Metal Chelation and Induction of Oxidative Stress

8-Hydroxyquinoline is a potent metal chelator, capable of binding to intracellular metal ions such as iron and copper.[3] This chelation can disrupt normal cellular processes and induce oxidative stress by generating reactive oxygen species (ROS), which in turn can trigger apoptotic pathways.

Metal_Chelation HQ 8-Hydroxyquinoline Chelation Metal Chelation HQ->Chelation Metal Intracellular Metal Ions (Fe, Cu) Metal->Chelation ROS Increased Reactive Oxygen Species (ROS) Chelation->ROS Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: Role of 8-hydroxyquinoline in metal chelation and induction of apoptosis.

Activation of Apoptotic Signaling Pathways

8-Hydroxyquinoline and its derivatives have been shown to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[9][10]

1. Death Receptor Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of a caspase cascade. 8-Hydroxyquinoline derivatives can upregulate the expression of death receptors and their ligands, thereby sensitizing cancer cells to apoptosis.[1]

Death_Receptor_Pathway HQ_deriv 8-Hydroxyquinoline Derivative DR Upregulation of Death Receptors (e.g., Fas) HQ_deriv->DR Ligand Upregulation of Death Ligands (e.g., FasL) HQ_deriv->Ligand DISC DISC Formation DR->DISC Ligand->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis by 8-hydroxyquinoline derivatives via the death receptor pathway.

2. Mitochondrial Pathway: This intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria. 8-Hydroxyquinoline derivatives can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of the apoptotic cascade.[9]

Mitochondrial_Pathway HQ_deriv 8-Hydroxyquinoline Derivative Bcl2_down Downregulation of Bcl-2 (anti-apoptotic) HQ_deriv->Bcl2_down Bax_up Upregulation of Bax (pro-apoptotic) HQ_deriv->Bax_up Mito_perm Mitochondrial Membrane Permeabilization Bcl2_down->Mito_perm Bax_up->Mito_perm Cyt_c Cytochrome c Release Mito_perm->Cyt_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cyt_c->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis by 8-hydroxyquinoline derivatives via the mitochondrial pathway.

Conclusion

The Skraup synthesis offers a robust and versatile method for the synthesis of quinoline derivatives from amino alcohols, with the synthesis of 8-hydroxyquinoline from 2-aminophenol being a well-established and high-yielding example. The resulting hydroxyquinolines are valuable scaffolds in drug discovery, exhibiting potent biological activities, including the induction of apoptosis in cancer cells through multiple signaling pathways. While the application of this reaction to aliphatic amino alcohols is less defined, modifications to the classical Skraup conditions may pave the way for the synthesis of a wider array of novel quinoline derivatives with therapeutic potential. Further research in this area is warranted to explore the full scope of the Skraup and related reactions in the synthesis of diverse and biologically active quinoline compounds.

References

Application Notes and Protocols for the Purification of 2-[(Quinolin-2-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-[(Quinolin-2-yl)amino]ethan-1-ol, a key intermediate in various synthetic applications. The methodologies outlined below are based on established techniques for the purification of quinoline derivatives and amino alcohols.

Introduction

This compound is a bifunctional molecule featuring a quinoline core and an amino alcohol side chain. This structure imparts polarity, making purification a critical step to remove starting materials, byproducts, and other impurities. The choice of purification technique is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity. The two primary methods detailed are recrystallization and column chromatography, which are widely applicable to compounds of this nature.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method often involves a trade-off between yield, purity, time, and resource intensity. The following table summarizes the expected quantitative outcomes for the described protocols.

ParameterRecrystallizationColumn Chromatography
Typical Yield 60-90%40-80%
Achievable Purity >98%>99%
Solvent Consumption Moderate to HighHigh
Time Requirement 4-12 hours8-24 hours
Scalability ExcellentGood
Primary Impurities Removed Less soluble and more soluble impuritiesClosely related structural analogs

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

Recrystallization is a robust and scalable method for the purification of crystalline solids. For this compound, ethanol is a suitable solvent due to the compound's expected higher solubility at elevated temperatures and lower solubility at cooler temperatures. This differential solubility allows for the separation of the desired compound from impurities.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water (if needed for solvent polarity adjustment)

  • Activated Carbon (optional, for color removal)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol, sufficient to create a slurry.

  • Heating: Gently heat the mixture on a heating mantle or hot plate with stirring. Add more 95% ethanol portion-wise until the compound completely dissolves. Avoid adding excessive solvent to ensure a good yield upon cooling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling process.

  • Complete Crystallization: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography on Silica Gel

Column chromatography is a powerful technique for separating compounds with different polarities. Given the polar nature of the amino and hydroxyl groups in this compound, a normal-phase silica gel column is appropriate. The mobile phase, or eluent, is a mixture of a non-polar and a polar solvent, with the polarity being gradually increased to elute compounds of increasing polarity.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass chromatography column

  • Eluent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Before running the column, determine the optimal eluent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of DCM:MeOH (e.g., 99:1, 98:2, 95:5). The ideal solvent system will give the desired compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM or 99:1 DCM:MeOH). Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of methanol. This can be done in a stepwise or gradient fashion.

  • Fraction Collection: Collect the eluate in fractions using a fraction collector or test tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Purity Assessment: Assess the purity of the final product using an appropriate analytical technique, such as HPLC, LC-MS, or NMR spectroscopy.

Visualizations

Experimental Workflow: Recrystallization

G cluster_0 Recrystallization Workflow A Crude Product B Dissolve in Minimal Hot Ethanol A->B C Hot Filtration (Optional, if using carbon) B->C D Slow Cooling to Room Temperature B->D If no carbon treatment C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Experimental Workflow: Column Chromatography

G cluster_1 Column Chromatography Workflow A TLC Analysis for Eluent Selection E Elute with Solvent Gradient (e.g., DCM to DCM:MeOH) A->E B Prepare Silica Gel Slurry C Pack Column B->C D Load Crude Sample C->D D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure Product I->J

Caption: Workflow for the purification of this compound by column chromatography.

Logical Relationship: Method Selection Criteria

G cluster_2 Purification Method Selection cluster_3 Choice A Initial Purity & Impurity Profile Recrystallization Recrystallization A->Recrystallization High initial purity ColumnChromatography Column Chromatography A->ColumnChromatography Complex mixture B Desired Final Purity B->Recrystallization >98% Purity B->ColumnChromatography >99% Purity C Scale of Synthesis C->Recrystallization Large Scale C->ColumnChromatography Small to Medium Scale D Available Resources (Time, Solvents) D->Recrystallization Faster, less solvent intensive D->ColumnChromatography More time and solvent available

Caption: Decision matrix for selecting a purification technique for this compound.

Application Notes & Protocols for the Quantification of 2-[(Quinolin-2-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, no specific, validated analytical methods for the quantification of 2-[(Quinolin-2-yl)amino]ethan-1-ol have been published. The following application note provides a proposed, robust, and scientifically sound High-Performance Liquid Chromatography (HPLC) with UV detection method. This protocol is based on established principles for the analysis of structurally similar quinoline-containing small molecules and serves as a starting point for method development and validation.

Application Note AN-001: Quantitative Analysis of this compound in a Bulk Drug Substance via Reversed-Phase HPLC-UV

Abstract

This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. Detection is performed using a UV-Vis spectrophotometer, leveraging the chromophoric nature of the quinoline moiety. This method is suitable for determining the purity and concentration of the compound in bulk substance or during various stages of drug development.

Principle

The method separates this compound from potential impurities based on its polarity. The sample is dissolved in a suitable diluent, injected into the HPLC system, and eluted from a C18 analytical column under isocratic conditions. The quinoline ring system of the analyte exhibits strong UV absorbance, allowing for sensitive detection and quantification against a calibration curve prepared from a certified reference standard.

Data Presentation: Method Performance Characteristics

The following table summarizes the typical performance characteristics that should be targeted during method validation.

Parameter Target Acceptance Criteria Hypothetical Performance Data
Linearity (r²) ≥ 0.9990.9995
Range 1 - 200 µg/mL1 - 200 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 101.0 µg/mL
Precision (%RSD)
Repeatability (n=6)≤ 1.0%0.85%
Intermediate Precision≤ 2.0%1.35%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Specificity No interference at the analyte's retention timePeak purity index > 0.999
Robustness %RSD < 2.0% after minor changesCompliant

Experimental Protocol: HPLC-UV Method

Apparatus and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PTFE).

  • HPLC vials.

  • Reference Standard: this compound (≥ 99.5% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium Acetate (reagent grade).

  • Purified water (18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase: 20 mM Ammonium Acetate in Water:Acetonitrile (60:40, v/v). To prepare, dissolve 1.54 g of ammonium acetate in 600 mL of purified water. Add 400 mL of acetonitrile and mix thoroughly. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (1, 5, 20, 50, 100, 200 µg/mL): Prepare by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution (Target concentration: 100 µg/mL): Accurately weigh an appropriate amount of the test substance, dissolve in, and dilute with the diluent to achieve the target concentration. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM Ammonium Acetate:Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 230 nm (or λmax of the compound)
Run Time 10 minutes
System Suitability

Before sample analysis, inject the 100 µg/mL standard solution five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

Analysis Procedure
  • Construct a calibration curve by injecting each calibration standard once. Plot the peak area against the concentration and perform a linear regression.

  • Inject the sample solution(s) in duplicate.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Visualizations

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_solutions Prepare Mobile Phase, Diluent & Standards prep_sample Weigh & Dissolve Sample Substance filter_sample Filter Sample Solution (0.45 µm) prep_sample->filter_sample sys_suit System Suitability Test (SST) filter_sample->sys_suit cal_curve Inject Calibration Standards sys_suit->cal_curve inject_sample Inject Sample cal_curve->inject_sample gen_curve Generate Calibration Curve (Peak Area vs. Conc.) inject_sample->gen_curve quantify Quantify Analyte in Sample gen_curve->quantify report Generate Final Report quantify->report

Caption: General workflow for the HPLC-UV quantification of the analyte.

G cluster_checks System Suitability Criteria start Inject Standard (e.g., 100 µg/mL) n=5 replicates check_rsd Peak Area %RSD ≤ 1.0% ? start->check_rsd check_plates Theoretical Plates (N) ≥ 2000 ? check_rsd->check_plates Pass fail System Failed Troubleshoot & Re-run check_rsd->fail Fail check_tailing Tailing Factor (T) ≤ 1.5 ? check_plates->check_tailing Pass check_plates->fail Fail pass System is Ready Proceed with Analysis check_tailing->pass Pass check_tailing->fail Fail

Caption: Logical flow diagram for the HPLC System Suitability Test (SST).

Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] Notably, numerous quinoline-based compounds have demonstrated potent anticancer effects, positioning them as promising scaffolds for the development of novel therapeutic agents.[4][5] The anticancer mechanisms of quinoline derivatives are diverse and include the inhibition of key enzymes involved in cancer progression, such as protein kinases, topoisomerases, and tubulin polymerization.[1][3][4] These compounds can induce cell cycle arrest, apoptosis, and inhibit angiogenesis and cell migration, highlighting their multifaceted approach to combating cancer.[2][5]

This document provides a comprehensive set of protocols for the preclinical assessment of the anticancer activity of novel quinoline compounds. The methodologies detailed herein cover essential in vitro assays to determine cytotoxicity, effects on cell cycle and apoptosis, and impact on key signaling pathways, as well as a foundational in vivo model to evaluate antitumor efficacy in a living organism.

Experimental Workflow

The following diagram outlines the general workflow for assessing the anticancer potential of quinoline compounds, from initial cytotoxicity screening to in vivo efficacy studies.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Efficacy A Initial Cytotoxicity Screening (MTT / SRB Assay) B Determination of IC50 Values A->B C Mechanism of Action Studies B->C J Subcutaneous Xenograft Model B->J D Apoptosis Assay (Annexin V-FITC/PI) C->D E Cell Cycle Analysis (PI Staining) C->E F Target-Based Assays C->F G Western Blotting (Signaling Pathways) F->G H Tubulin Polymerization Assay F->H I Topoisomerase Inhibition Assay F->I K Tumor Growth Inhibition J->K L Toxicity Assessment K->L

Caption: General experimental workflow for anticancer assessment.

In Vitro Antiproliferative and Cytotoxicity Assays

The initial evaluation of a compound's anticancer activity involves determining its effect on the proliferation and viability of cancer cells. The MTT and Sulforhodamine B (SRB) assays are two widely used colorimetric methods for this purpose.

MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 4 hours at 37°C.[6][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

The SRB assay is a method based on the ability of the sulforhodamine B dye to bind to protein components of cells.[11] The amount of bound dye is proportional to the total cellular protein mass.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[11][12]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and unbound dye.[13][14] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[14]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13][14]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[14]

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.[11][14]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Table 1: Recommended Seeding Densities for Common Cancer Cell Lines
Cell Line Seeding Density (cells/well)
MCF-7 (Breast)5,000 - 10,000
A549 (Lung)5,000 - 8,000
HeLa (Cervical)3,000 - 7,000
HCT116 (Colon)4,000 - 8,000
HepG2 (Liver)7,000 - 12,000

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the quinoline compounds, apoptosis and cell cycle distribution can be analyzed using flow cytometry.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[16] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[16]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoline compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[17]

  • Washing: Wash the cells twice with cold PBS.[17]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI (100 µg/mL working solution).[17][18]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[17][18]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[18]

Cell Cycle Analysis by PI Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]

Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[20][21] Store at -20°C for at least 2 hours or overnight.[22]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[21]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[20]

  • Analysis: Analyze the samples by flow cytometry. The DNA content is measured by the fluorescence intensity of PI.

Mechanistic Studies: Target-Based Assays

Quinoline derivatives are known to exert their anticancer effects by targeting specific cellular components and pathways.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a critical process for cell division.[12]

Protocol:

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the quinoline compound at various concentrations. Include paclitaxel as a polymerization promoter and colchicine or nocodazole as a polymerization inhibitor for controls.[2][20]

  • Polymerization Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.[20]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory effect of the compound.

Topoisomerase Inhibition Assay

This assay determines if a compound inhibits the activity of topoisomerase I or II, enzymes that are crucial for resolving DNA topological problems during replication and transcription.[22]

Protocol (Topoisomerase I Relaxation Assay):

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA, assay buffer, and the quinoline compound.

  • Enzyme Addition: Add purified human topoisomerase I enzyme to the mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[3]

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in the persistence of the supercoiled DNA form, while active enzyme will relax it into open circular forms.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the effect of quinoline compounds on key cancer-related signaling pathways.[23][24]

Protocol:

  • Protein Extraction: Treat cells with the quinoline compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23][25]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.[7][26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Table 2: Example Primary Antibodies for Signaling Pathway Analysis
Target Pathway Primary Antibody Suggested Dilution
PI3K/Aktp-Akt (Ser473), Akt, p-mTOR, mTOR1:1000
MAPK/ERKp-ERK1/2, ERK1/2, p-MEK, MEK1:1000
ApoptosisCleaved Caspase-3, PARP, Bcl-2, Bax1:1000
Loading Controlβ-actin, GAPDH1:5000

In Vivo Antitumor Efficacy

The most promising compounds from in vitro studies should be evaluated for their anticancer activity in an animal model. The subcutaneous xenograft model in immunodeficient mice is a commonly used preclinical model.[25][27]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[28][29]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (length x width²)/2).[27]

  • Compound Administration: Randomize the mice into control and treatment groups. Administer the quinoline compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and any signs of toxicity throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.

Signaling Pathways Targeted by Quinoline Compounds

Quinoline derivatives have been shown to modulate several key signaling pathways implicated in cancer. Below are diagrams of some of these pathways.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline Quinoline Compound Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

MAPK_ERK_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Activates ProliferationDifferentiation Proliferation, Differentiation, Survival TranscriptionFactors->ProliferationDifferentiation Promotes Quinoline Quinoline Compound Quinoline->Raf Inhibits Quinoline->MEK Inhibits

Caption: The MAPK/ERK signaling pathway.

VEGFR_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates EndothelialCell Endothelial Cell Proliferation, Migration, Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Quinoline Quinoline Compound Quinoline->VEGFR Inhibits

Caption: The VEGFR signaling pathway in angiogenesis.

References

Application Notes and Protocols for High-Throughput Screening of Quinoline Libraries for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting high-throughput screening (HTS) of quinoline libraries to identify novel antibacterial agents. It includes comprehensive experimental protocols, data presentation guidelines, and visual workflows to facilitate the discovery and early-stage development of new quinoline-based antibiotics.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Quinolones are a clinically important class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2][3] This mechanism leads to the fragmentation of the bacterial chromosome and subsequent cell death.[1] High-throughput screening of diverse quinoline libraries offers a promising strategy for the discovery of new antibacterial compounds with improved efficacy, novel mechanisms of action, or activity against resistant strains.

This application note outlines a systematic approach for the HTS of quinoline libraries, encompassing primary screening for growth inhibition, secondary screening to determine minimum inhibitory concentrations (MIC), and subsequent cytotoxicity assessment to evaluate the therapeutic potential of identified hits.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of a quinoline library for antibacterial activity is depicted below. This multi-step process is designed to efficiently identify and validate promising lead compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Secondary Screening & Hit Validation cluster_3 Lead Characterization A Quinoline Compound Library (in 384-well plates) B Bacterial Growth Inhibition Assay (Single Concentration) A->B Screen against target bacteria C Data Analysis (Calculate % Inhibition) B->C D Hit Selection (Inhibition > Threshold) C->D E Dose-Response Assay (MIC Determination) D->E Test hits at multiple concentrations F Confirmation of Active Compounds E->F G Cytotoxicity Assay (e.g., against mammalian cells) F->G H Structure-Activity Relationship (SAR) Studies F->H I Mechanism of Action Studies F->I Quinolone_MOA cluster_0 Bacterial DNA Replication cluster_1 Quinolone Intervention cluster_2 Cellular Consequences DNA Bacterial Chromosomal DNA Gyrase DNA Gyrase (Introduces negative supercoils) DNA->Gyrase TopoIV Topoisomerase IV (Decatenates daughter chromosomes) DNA->TopoIV CleavageComplex Stable Quinolone-Enzyme-DNA Cleavage Complex Gyrase->CleavageComplex TopoIV->CleavageComplex Quinolone Quinolone Antibiotic Quinolone->CleavageComplex ReplicationBlock Inhibition of DNA Synthesis CleavageComplex->ReplicationBlock DSB Double-Strand DNA Breaks CleavageComplex->DSB CellDeath Bacterial Cell Death ReplicationBlock->CellDeath DSB->CellDeath

References

Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline, a heterocyclic aromatic compound, serves as a foundational scaffold for a multitude of therapeutic agents.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][4][5][6] The progression of these promising compounds from in-vitro discovery to clinical application necessitates rigorous in-vivo testing to evaluate their pharmacokinetic profiles, safety, and efficacy. These application notes provide detailed protocols for the in-vivo experimental design for testing quinoline-based drugs, tailored for researchers in drug development.

General Considerations for In-Vivo Studies

Animal Model Selection: The choice of animal model is critical and depends on the therapeutic indication.

  • Rodents (Mice, Rats): Most commonly used for initial pharmacokinetic (PK), toxicity, and efficacy studies due to their small size, short gestation period, and well-characterized genetics.[7][8][9] Rodent models are standard for anticancer xenograft studies and for infectious diseases like malaria (e.g., Plasmodium berghei in mice).[10][11][12]

  • Rabbits, Dogs, and Monkeys: Often used in later-stage preclinical development for pharmacokinetics and toxicology, as their physiological systems can be more predictive of human responses.[8]

  • Zebrafish Embryos: An emerging model for rapid toxicity and initial efficacy screening of compounds.[13]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Route of Administration: The route should align with the intended clinical application. Oral (p.o.) administration is common for quinoline-based drugs, but intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) routes may also be used.[7][14]

Protocol 1: Pharmacokinetic (PK) Analysis in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a quinoline-based drug candidate in a rodent model.

Experimental Workflow for Pharmacokinetic Studies

cluster_prep Preparation Phase cluster_admin Administration & Sampling cluster_analysis Analysis Phase A Acclimatize Animals (e.g., Mice, 5 per group) B Prepare Drug Formulation (e.g., in 0.5% CMC) A->B C Administer Drug (Oral & IV routes) B->C D Collect Blood Samples (Serial time points) C->D E Process Plasma D->E F LC-MS/MS Analysis E->F G Calculate PK Parameters F->G

Caption: Workflow for a typical in-vivo pharmacokinetic study.

Methodology:

  • Animal Acclimatization: Acclimatize male BALB/c mice (6-8 weeks old) for at least one week before the experiment. House them with free access to food and water.

  • Grouping: Divide animals into two main groups for oral (p.o.) and intravenous (i.v.) administration (n=5 per group).

  • Drug Formulation: Prepare the quinoline compound in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose for oral, saline with 5% DMSO/5% Solutol for intravenous).

  • Administration:

    • Oral Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

    • Intravenous Group: Administer a single dose (e.g., 2 mg/kg) via tail vein injection to determine bioavailability.

  • Sample Collection: Collect blood samples (~50 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include maximum concentration (Cmax), time to Cmax (Tmax), elimination half-life (t½), and Area Under the Curve (AUC). Oral bioavailability (F%) is calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Data Presentation:

Table 1: Example Pharmacokinetic Parameters of Quinoline Drugs in Animal Models

CompoundAnimal ModelDose (mg/kg, Oral)Cmax (µg/mL)t½ (hours)Oral Bioavailability (%)Reference
AT-4140Mouse50.255.0Not Reported[7][9]
AT-4140Rat50.503.8Not Reported[7][9]
AT-4140Dog51.148.077[7][9]
AM-833DogNot specifiedNot specified9.42Not Reported[8]
EnrofloxacinHorseNot specifiedNot specifiedNot specified60[14]
MarbofloxacinHorseNot specifiedNot specifiedNot specified62[14]

Protocol 2: Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of a quinoline-based drug.

Experimental Workflow for Acute Toxicity Study

cluster_prep Preparation cluster_admin Dosing & Observation cluster_analysis Analysis A Acclimatize Animals (e.g., Mice, 5 per group) B Prepare Dose Formulations (Graduated Concentrations) A->B C Administer Single Dose (e.g., Oral Gavage) B->C D Observe for Clinical Signs (e.g., 14 days) C->D E Record Mortality & Body Weight D->E F Perform Necropsy E->F G Calculate LD50 Value F->G

Caption: Workflow for determining acute toxicity (LD50).

Methodology:

  • Animal Selection: Use healthy, young adult mice (e.g., ICR strain), nulliparous and non-pregnant females.

  • Grouping and Dosing: Assign animals to several dose groups (n=5 per group) and one vehicle control group. Administer single, escalating doses of the quinoline compound (e.g., 50, 100, 500, 1000, 2000 mg/kg) via oral gavage.

  • Observation: Observe animals closely for the first 4 hours post-dosing, then daily for 14 days.

  • Data Collection: Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), body weight changes, and mortality.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis). Recent studies also leverage in-silico QSTR models to predict toxicity.[15][16][17]

Data Presentation:

Table 2: Observation Log for Acute Toxicity Study

Dose Group (mg/kg)No. of AnimalsMortality (within 14 days)Key Clinical Signs ObservedChange in Body Weight (Day 14 vs Day 0)
Vehicle Control50/5None+5.5%
5050/5None+4.8%
50051/5Lethargy, ruffled fur on Day 1-2.1%
200054/5Severe lethargy, ataxia, piloerection-10.3% (survivor)

Protocol 3: In-Vivo Efficacy - Anticancer Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a quinoline-based drug in an immunodeficient mouse model bearing human tumor xenografts. Many quinoline derivatives exert anticancer effects by modulating key signaling pathways.[3][4]

Target Signaling Pathway Example: PI3K/Akt/mTOR

RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Quinoline Quinoline-Based Inhibitor Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

Caption: Quinoline drugs can inhibit the PI3K/Akt/mTOR pathway.[18]

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., human breast carcinoma MX-1) under standard conditions.[4]

  • Animal Model: Use female athymic nude mice (4-6 weeks old).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment:

    • Treatment Group: Administer the quinoline drug daily via oral gavage at one or more dose levels (e.g., 25, 50 mg/kg/day).

    • Control Group: Administer the vehicle alone.

    • Positive Control: Administer a standard-of-care chemotherapy agent (e.g., cisplatin).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) twice weekly. Record animal body weights as an indicator of toxicity.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Table 3: Tumor Growth Inhibition in Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) on Day 21% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control-1550 ± 2100-1.5
Quinoline Drug25820 ± 15047.1-3.0
Quinoline Drug50350 ± 9577.4-5.2
Positive Control5410 ± 11073.5-8.5

Protocol 4: In-Vivo Efficacy - Antimalarial Rodent Model

Objective: To assess the antimalarial activity of a quinoline-based compound against a rodent malaria parasite, typically using the 4-day suppressive test.[12]

Experimental Workflow for Antimalarial Efficacy

cluster_prep Infection cluster_admin Treatment cluster_analysis Analysis A Select Mice (e.g., Swiss Albino) B Infect with Parasite (e.g., P. berghei) A->B C Group Animals (n=5 per group) B->C D Administer Drug Daily (4 consecutive days) C->D E Make Blood Smears (Day 5) F Determine Parasitemia E->F G Calculate % Suppression F->G

Caption: Workflow for the 4-day suppressive test in malaria.

Methodology:

  • Parasite and Host: Use a chloroquine-sensitive strain of Plasmodium berghei (ANKA) and Swiss albino mice (18-20 g).

  • Infection: Inoculate mice intraperitoneally with 1x10⁷ parasitized red blood cells from a donor mouse.

  • Grouping and Treatment: Two hours post-infection, randomize mice into groups (n=5).

    • Treatment Groups: Administer the test compound orally once daily for four consecutive days (Day 0 to Day 3) at various doses (e.g., 1, 3, 10 mg/kg).[11]

    • Negative Control Group: Administer the vehicle only.

    • Positive Control Group: Administer a standard antimalarial drug like chloroquine (e.g., 10 mg/kg).

  • Parasitemia Determination: On Day 5, collect a drop of blood from the tail of each mouse to prepare a thin blood smear.

  • Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting at least 4 fields of ~100 erythrocytes per field under a microscope.[12]

  • Efficacy Calculation: Calculate the average parasitemia for each group. The percent suppression of parasitemia is calculated as: [(A-B)/A] x 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group. An ED90 value (the dose required to suppress parasitemia by 90%) can be determined.[11]

Data Presentation:

Table 4: Antimalarial Efficacy in P. berghei Infected Mice

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) on Day 5% Parasite Suppression
Negative Control-35.4 ± 4.20
Quinoline Drug115.2 ± 3.157.1
Quinoline Drug34.6 ± 1.587.0
Quinoline Drug100.8 ± 0.597.7
Chloroquine10<0.1>99

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-[(Quinolin-2-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of the novel compound, 2-[(Quinolin-2-yl)amino]ethan-1-ol. This document outlines detailed protocols for key cell-based assays, presents a framework for data analysis, and illustrates potential mechanisms of action.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer properties.[1][2][3] The evaluation of the cytotoxic potential of new quinoline-based molecules, such as this compound, is a critical step in the drug discovery process.[4][5] This document details standardized cell culture assays to determine the compound's effects on cell viability, membrane integrity, and apoptosis.

The provided protocols for the MTT, LDH, and Caspase-3/7 assays are foundational methods for in vitro cytotoxicity testing.[6][7] These assays offer quantitative data to characterize the dose-dependent effects of the compound and provide insights into the potential mechanisms of cell death.

Experimental Workflow

The general workflow for evaluating the cytotoxicity of this compound involves initial cell culture, treatment with the compound at various concentrations, and subsequent analysis using a panel of cytotoxicity assays.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture (e.g., A549, HepG2, MCF-7) compound_prep Prepare Stock Solution of This compound seeding Seed Cells in 96-well Plates compound_prep->seeding treatment Treat Cells with Serial Dilutions of Compound (24-72h) seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay data_acq Measure Absorbance/ Fluorescence mtt_assay->data_acq ldh_assay->data_acq caspase_assay->data_acq ic50 Calculate IC50 Values data_acq->ic50 pathway Mechanism of Action Elucidation ic50->pathway

Caption: General experimental workflow for cytotoxicity assessment.

Data Presentation

The following table summarizes illustrative cytotoxic activities of this compound against various human cancer cell lines after 48 hours of treatment. Data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability.

Cell LineCancer TypeAssayIC50 (µM)
A549 Lung CarcinomaMTT25.8 ± 2.1
HepG2 Hepatocellular CarcinomaMTT18.5 ± 1.7
MCF-7 Breast AdenocarcinomaMTT32.1 ± 3.5
HCT116 Colorectal CarcinomaMTT21.3 ± 2.4

Note: The data presented in this table is for illustrative purposes only and should be generated through the experimental protocols outlined below.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8][10]

  • Incubate the plate for an additional 3-4 hours at 37°C.[9][11]

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.[6][12]

Materials:

  • LDH cytotoxicity assay kit

  • Cells treated with this compound in a 96-well plate

  • Lysis solution (provided in the kit, often Triton X-100) for maximum LDH release control

  • Stop solution (provided in the kit)

Protocol:

  • Prepare cells and treat them with this compound as described in the MTT assay protocol (Steps 1-5).

  • Set up the following controls on the same plate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis solution 45 minutes before the end of the incubation period.

    • Background control: Culture medium without cells.

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[13]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Add 50 µL of the stop solution to each well.[6]

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 690 nm is recommended.[6]

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[7][14]

Materials:

  • Caspase-Glo® 3/7 Assay kit or similar

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Cells treated with this compound

Protocol:

  • Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-5).

  • Prepare controls, including untreated cells (negative control) and cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[15]

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a microplate reader.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Potential Signaling Pathway of Quinoline-Induced Cytotoxicity

Quinoline derivatives have been reported to induce cytotoxicity through various mechanisms, including the induction of apoptosis via reactive oxygen species (ROS) generation and mitochondrial dysfunction.[1] The following diagram illustrates a potential signaling pathway that may be activated by this compound.

G compound This compound cell Cancer Cell compound->cell ros Increased ROS Production cell->ros Stress Induction mito Mitochondrial Membrane Depolarization ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Potential apoptosis signaling pathway induced by quinoline derivatives.

References

Application Notes and Protocols for Evaluating the Antimalarial Efficacy of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives have long been a cornerstone of antimalarial chemotherapy, with compounds like chloroquine and quinine playing pivotal roles in treating and preventing malaria. Despite the emergence of resistance, the quinoline scaffold remains a critical pharmacophore in the development of new antimalarial agents. This document provides detailed application notes and protocols for the comprehensive evaluation of the antimalarial efficacy of novel quinoline derivatives, covering in vitro and in vivo assays, as well as methods to investigate their mechanism of action and potential for resistance.

In Vitro Antimalarial Activity Assays

In vitro assays are the first step in evaluating the potential of a new compound. They provide a rapid and cost-effective means to determine the intrinsic activity of a compound against the malaria parasite, Plasmodium falciparum.

SYBR Green I-Based Fluorescence Assay

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a drug. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.

  • Parasite Culture:

    • Maintain asynchronous cultures of P. falciparum (e.g., strains 3D7, Dd2, W2) in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3.

    • Incubate cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • Synchronize parasite cultures to the ring stage by two consecutive treatments with 5% D-sorbitol.

  • Assay Setup:

    • Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

    • In a 96-well black, clear-bottom microplate, add 100 µL of the parasite culture to each well.

    • Add 1 µL of the test quinoline derivative at various concentrations (typically a 2-fold serial dilution) to the wells. Include a drug-free control and a positive control (e.g., chloroquine).

    • Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.

    • Add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • Subtract the background fluorescence from wells containing uninfected red blood cells.

    • Calculate the percentage of parasite growth inhibition relative to the drug-free control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Parasite Lactate Dehydrogenase (pLDH) Assay

The pLDH assay is a colorimetric method that measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is a marker of viable parasites.

  • Parasite Culture and Assay Setup:

    • Follow the same procedure for parasite culture and assay setup as described for the SYBR Green I assay.

  • Lysis:

    • After the 72-hour incubation, lyse the red blood cells by adding 100 µL of a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well.

  • pLDH Reaction:

    • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 100 mM sodium L-lactate, 1 mg/mL 3-acetylpyridine adenine dinucleotide (APAD), and 1 unit/mL diaphorase.

    • Add 100 µL of the reaction mixture to each well.

    • Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Color Development and Measurement:

    • Add 25 µL of a colorimetric substrate solution (e.g., a mixture of nitroblue tetrazolium and phenazine ethosulfate) to each well.

    • Incubate for 10-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of 5% acetic acid.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of pLDH activity inhibition and determine the IC50 value as described for the SYBR Green I assay.

Mechanism of Action Studies: β-Hematin Inhibition Assay

A primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Quinoline derivatives are thought to interfere with this process. The in vitro β-hematin inhibition assay assesses a compound's ability to block this polymerization.

  • Reagent Preparation:

    • Prepare a 2.5 mM solution of hemin chloride in dimethyl sulfoxide (DMSO).

    • Prepare a 0.5 M acetate buffer (pH 4.8).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the test quinoline derivative at various concentrations dissolved in DMSO.

    • Add 100 µL of the hemin chloride solution to each well.

    • Initiate the reaction by adding 50 µL of the acetate buffer.

    • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification of β-Hematin:

    • Pellet the formed β-hematin by centrifugation at 4000 rpm for 10 minutes.

    • Carefully remove the supernatant containing unreacted hemin.

    • Wash the pellet twice with DMSO.

    • Dissolve the pellet in 200 µL of 0.1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hematin formation inhibition compared to a no-drug control.

    • Determine the IC50 value for the inhibition of β-hematin formation.

In Vivo Efficacy Evaluation

In vivo studies are crucial for assessing the efficacy, pharmacokinetics, and toxicity of a drug candidate in a living organism. Murine malaria models are commonly used for this purpose.

4-Day Suppressive Test (Peter's Test)[15][16][17][18]

This is the standard primary in vivo screening method to evaluate the blood schizonticidal activity of a compound.

  • Animal Model and Parasite Inoculation:

    • Use Swiss albino mice (e.g., ICR or CD-1 strain).

    • Infect the mice intravenously or intraperitoneally with Plasmodium berghei (e.g., ANKA strain) infected red blood cells (1 x 10^7 parasitized erythrocytes).

  • Drug Administration:

    • Randomly divide the infected mice into groups (n=5).

    • Administer the test quinoline derivative orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection.

    • Include a vehicle control group and a positive control group (e.g., chloroquine at 10 mg/kg).

  • Parasitemia Monitoring:

    • On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse.

    • Stain the smears with Giemsa stain.

    • Determine the percentage of parasitemia by microscopic examination of at least 1000 red blood cells.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite growth suppression using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100

    • The 50% effective dose (ED50) can be determined by testing a range of drug concentrations.

Data Presentation

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives against P. falciparum Strains
CompoundStrainIC50 (nM)Reference
Chloroquine3D7 (CQ-sensitive)14 - 23[1]
K1 (CQ-resistant)183[1]
MefloquineF32-TEM87[1]
MQ-14aW2 (CQ-resistant)2.5 - 3.0[1]
MQ-24K1 (CQ-resistant)10 - 17[1]
MQ-38F32-TEM0.6 - 1.1[1]
MQ-41K1 (CQ-resistant)2.4 - 6[1]
Hybrid 56W2 (CQ-resistant)1400
Hybrid 75 (R=Cl)W2 (CQ-resistant)90
Quinoline-pyrimidine hybridD6 (CQ-sensitive)33[2]
W2 (CQ-resistant)33[2]
Quinoline-β-lactam hybridW2 (CQ-resistant)80 - 94[2]
4-aminoquinoline-oxalamide hybrid3D7 (CQ-sensitive)5.23 ng/mL[2]
(S)-pentyl quinoline derivative3D7 (CQ-sensitive)3.7 - 13.9[3]
Table 2: In Vivo Efficacy of Selected Quinoline Derivatives in Murine Malaria Models
CompoundParasite StrainMouse StrainDose (mg/kg)Route% Parasitemia InhibitionReference
Hybrid 75 (R=Cl)P. berghei49[4]
Quinoline-sulfonamide hybridP. berghei47 - 49[2]
Artemisinin-quinoline hybrid 1P. vinckei15i.p.Total clearance[5]
Artemisinin-quinoline hybrid 1P. vinckei50p.o.Total clearance[5]
Artemisinin-quinoline hybrid 2P. vinckei7.5i.p.>99[5]
Quinoline-4-carboxamide 2P. berghei30 (4 doses)p.o.Complete cure[6]
(S)-pentyl quinoline derivativeP. berghei9Significant PMR reduction[3]
(S)-heptyl quinoline derivativeP. berghei9Significant PMR reduction[3]

Visualizations

Mechanism of Action: Inhibition of Hemozoin Formation

Quinoline_Mechanism_of_Action cluster_parasite Malaria Parasite cluster_food_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Heme_accumulation Heme Accumulation & Parasite Death Heme->Heme_accumulation Quinoline Quinoline Derivative Quinoline->Heme Inhibits

Caption: Mechanism of action of quinoline derivatives.

Experimental Workflow: In Vitro SYBR Green I Assay

SYBR_Green_Workflow start Start: P. falciparum Culture plate_prep Prepare 96-well plate with parasite culture and test compounds start->plate_prep incubation Incubate for 72 hours (37°C, 5% CO2) plate_prep->incubation lysis Add Lysis Buffer with SYBR Green I incubation->lysis incubation_dark Incubate in dark (1 hour, RT) lysis->incubation_dark read_fluorescence Measure Fluorescence (Ex: 485nm, Em: 530nm) incubation_dark->read_fluorescence analysis Data Analysis: Calculate % Inhibition and IC50 read_fluorescence->analysis end End: Determine IC50 analysis->end

Caption: Workflow for the SYBR Green I in vitro assay.

Logical Relationship of Evaluation Methods

Evaluation_Logic cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_assays Primary Screening: SYBR Green I / pLDH Assays (Determine IC50) moa_studies Mechanism of Action: β-Hematin Inhibition Assay invitro_assays->moa_studies Active Compounds invivo_efficacy Efficacy Testing: 4-Day Suppressive Test (Determine ED50) moa_studies->invivo_efficacy Promising Candidates pk_pd_studies Pharmacokinetics & Pharmacodynamics invivo_efficacy->pk_pd_studies lead_candidate Lead Candidate for Further Development pk_pd_studies->lead_candidate

Caption: Logical flow of antimalarial drug evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-[(Quinolin-2-yl)amino]ethan-1-ol synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during this synthetic process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloroquinoline and ethanolamine.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reaction Temperature Ensure the reaction temperature is maintained between 130-150°C. Reactions performed at lower temperatures may proceed too slowly.Increased reaction rate and conversion to the desired product.
Poor Quality Starting Materials Verify the purity of 2-chloroquinoline and ethanolamine. Impurities can interfere with the reaction. Consider purification of starting materials if necessary.Consistent and improved yields.
Reaction Time is Too Short Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require up to 10-24 hours for completion.Drive the reaction to completion and maximize product formation.
Presence of Water in Reagents Use anhydrous ethanolamine and ensure all glassware is thoroughly dried. Water can compete with the amine as a nucleophile, leading to undesired side products.Minimized formation of 2-hydroxyquinoline and improved yield of the target compound.

Issue 2: Formation of Multiple Products (Impure Sample)

Potential Cause Troubleshooting Step Expected Outcome
Side Reactions The primary side product is often 2-hydroxyquinoline, formed from the reaction of 2-chloroquinoline with any residual water. Using an excess of ethanolamine can help to favor the desired reaction.Increased selectivity for the desired 2-amino substituted product.
Dialkylation The product, this compound, could potentially react with another molecule of 2-chloroquinoline. Using a larger excess of ethanolamine can minimize this possibility.Reduced formation of bis-alkylation byproducts.
Thermal Degradation Avoid excessive heating or prolonged reaction times beyond what is necessary for completion, as this can lead to decomposition of the product.Improved purity of the crude product.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Removal of Excess Ethanolamine After the reaction, ensure thorough removal of excess ethanolamine under reduced pressure. Washing the crude product with a non-polar solvent like hexane can also help.A purer crude product that is easier to handle in subsequent purification steps.
Co-elution of Product and Impurities during Chromatography Optimize the solvent system for column chromatography. A gradient elution of methanol in dichloromethane is often effective.Successful separation of the desired product from impurities.
Product is an Oil or Gummy Solid If the product does not crystallize, purification by column chromatography is the recommended method.Isolation of a pure, albeit potentially non-crystalline, product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amino group of ethanolamine acts as a nucleophile and attacks the electron-deficient C2 position of the quinoline ring, which is activated by the electron-withdrawing nitrogen atom. This is followed by the departure of the chloride leaving group.

Q2: Why is a high reaction temperature required?

A2: Nucleophilic aromatic substitution on unactivated or moderately activated aromatic rings, such as 2-chloroquinoline, often requires significant energy to overcome the activation barrier for the initial nucleophilic attack and the temporary disruption of aromaticity in the Meisenheimer intermediate.

Q3: Can I use a solvent for this reaction?

A3: While the reaction is often performed "neat" (without a solvent) using an excess of ethanolamine, a high-boiling polar aprotic solvent like DMF or DMSO could potentially be used. However, this may require optimization of reaction times and temperatures.

Q4: What are the expected spectroscopic characteristics of the product?

A4: The product, this compound, is expected to show characteristic signals in its 1H NMR spectrum corresponding to the protons on the quinoline ring and the ethanolamine side chain. The IR spectrum should show N-H and O-H stretching vibrations. Mass spectrometry should confirm the molecular weight of the product.

Q5: How can I improve the overall yield of the reaction?

A5: To improve the yield, consider the following:

  • Use a significant excess of ethanolamine (3-5 equivalents or more).

  • Ensure all reagents and glassware are dry.

  • Maintain a consistent reaction temperature.

  • Monitor the reaction by TLC to determine the optimal reaction time.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for similar nucleophilic aromatic substitutions on chloroquinolines.

Materials:

  • 2-Chloroquinoline

  • Ethanolamine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroquinoline (1.0 eq).

  • Add an excess of ethanolamine (3.0 - 5.0 eq).

  • Heat the reaction mixture to 130-150°C with continuous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 9:1 DCM:MeOH solvent system). The reaction is typically complete within 10-24 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanolamine under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer successively with 5% aqueous NaHCO3, water, and then brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterRecommended ValueRationalePotential Issues if Deviated
Reactant Ratio (Ethanolamine:2-Chloroquinoline) 3:1 to 5:1Drives the reaction to completion and minimizes side reactions.Lower ratios may lead to incomplete reaction and lower yields.
Temperature 130-150°CProvides sufficient energy for the SNAr reaction.Lower temperatures result in slow reaction rates; higher temperatures may cause degradation.
Reaction Time 10-24 hoursEnsures complete conversion of the starting material.Shorter times may lead to incomplete reaction; longer times may increase byproduct formation.
Solvent Neat (no solvent)High concentration of reactants maximizes reaction rate.Using a solvent would require optimization of conditions.

Visualizations

experimental_workflow start Start reactants Combine 2-Chloroquinoline and excess Ethanolamine start->reactants heating Heat to 130-150°C (10-24 hours) reactants->heating tlc Monitor by TLC heating->tlc tlc->heating Incomplete workup Work-up: - Remove excess ethanolamine - Dissolve in DCM - Wash with NaHCO3, H2O, brine - Dry and concentrate tlc->workup Complete purification Purification: Column Chromatography (DCM/MeOH gradient) workup->purification product Pure this compound purification->product troubleshooting_yield low_yield Low Product Yield cause1 Insufficient Temperature low_yield->cause1 cause2 Poor Reagent Quality low_yield->cause2 cause3 Short Reaction Time low_yield->cause3 solution1 Increase Temperature to 130-150°C cause1->solution1 solution2 Purify Starting Materials cause2->solution2 solution3 Increase Reaction Time (Monitor by TLC) cause3->solution3

Quinoline Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing quinoline synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for quinoline synthesis?

A1: The most common classical methods for synthesizing the quinoline scaffold include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][2] These methods are well-established but often require harsh reaction conditions.[3]

Q2: My Skraup reaction is too violent and producing a lot of tar. How can I control it?

A2: The Skraup reaction is notoriously exothermic.[4] To moderate the reaction, you can add a mild oxidizing agent like nitrobenzene, which also serves as a solvent.[1][4] Additionally, incorporating ferrous sulfate or boric acid can help to make the reaction less violent.[5]

Q3: I am observing low yields in my Doebner-von Miller synthesis. What are the likely causes?

A3: Low yields in the Doebner-von Miller reaction are often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate.[3] To minimize this side reaction, consider using a biphasic reaction medium to sequester the carbonyl compound in an organic phase.[3]

Q4: I am having trouble with the regioselectivity of my Friedländer synthesis when using an unsymmetrical ketone. What can I do?

A4: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones. To address this, you can try introducing a phosphoryl group on the α-carbon of the ketone, using a specific amine catalyst, or employing an ionic liquid as the reaction medium.[6]

Q5: Are there greener alternatives to the traditional quinoline synthesis methods?

A5: Yes, several greener approaches have been developed. For instance, the Friedländer synthesis can be performed under catalyst-free conditions in water.[7] Microwave-assisted Skraup reactions in aqueous media have also been reported as an efficient and environmentally friendly alternative.[8]

Q6: How can I monitor the progress of my quinoline synthesis reaction?

A6: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[9] You can spot the reaction mixture alongside the starting materials on a TLC plate to observe the formation of the product and the consumption of reactants over time.[10]

Q7: What are some common issues encountered during the purification of quinoline products?

A7: Common purification challenges include removing unreacted starting materials and byproducts formed from side reactions. Techniques like steam distillation, column chromatography, and recrystallization are often employed.[11][12] For complex mixtures, high-speed counter-current chromatography can be an effective purification method.[13]

Troubleshooting Guides

Issue 1: Low Yield in Quinoline Synthesis
Potential Cause Recommended Solution
Harsh Reaction Conditions Traditional methods often use high temperatures and strong acids, which can lead to degradation of reactants and products.[3] Consider using milder catalysts, such as ionic liquids or solid acid catalysts, or explore catalyst-free systems in solvents like water.[3][7]
Side Reactions Polymerization of reactants, especially in the Doebner-von Miller synthesis, is a common cause of low yields.[3] Employing a biphasic solvent system can help minimize this. In the Skraup synthesis, tar formation is prevalent; using a moderator like ferrous sulfate can improve yields.[5]
Incomplete Reaction Monitor the reaction progress using TLC to ensure it has gone to completion.[10] If the reaction is stalled, consider increasing the temperature, extending the reaction time, or adding more catalyst.
Substituent Effects The electronic properties of substituents on the aniline ring can significantly impact the reaction rate and yield. Electron-donating groups on the aniline generally favor the reaction, while electron-withdrawing groups can decrease the yield.[14]
Issue 2: Difficulty in Product Purification
Potential Cause Recommended Solution
Complex Reaction Mixture The presence of multiple byproducts and unreacted starting materials can complicate purification. Optimize the reaction conditions to improve selectivity and reduce the formation of impurities.
Inappropriate Purification Technique For crude products from classical syntheses, steam distillation can be effective for isolating the quinoline product.[12] For more complex mixtures or to separate isomers, column chromatography on silica gel or high-speed counter-current chromatography are recommended.[13] Recrystallization is a final step to obtain a highly pure product.
Co-eluting Impurities in HPLC If impurities co-elute with your product during HPLC purification, try changing the mobile phase composition, gradient, or the stationary phase of the column.[15] Using a guard column can also help to protect the analytical column from strongly retained impurities.[16]

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of Friedländer Synthesis of Polysubstituted Quinolines
CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
p-Toluene sulphonic acidSolvent-free (Microwave)-3-5 min88-96[17]
IodineSolvent-free100-1202-4 h85-95[17]
Neodymium(III) nitrate hexahydrateSolvent-free120-1250.5-1 h88-96[17]
[bmim]HSO₄ (Ionic Liquid)Solvent-free70140 min78[18]
ImBu-SO₃H (Ionic Liquid)Solvent-free5030 min92[18]
NoneWater703 hup to 97[7]
Table 2: Optimization of Skraup Synthesis
Oxidizing AgentAdditiveTemperature (°C)TimeYield (%)Reference(s)
NitrobenzeneFerrous sulfate~150 (reflux)5 h84-91[12]
Arsenic Acid-High--[4]
Iodine-110 then 1702 h-[19]
None (Microwave)H₂SO₄ in Water20015 min10-66[8]
Table 3: Optimization of Combes Synthesis of 2,4-Disubstituted Quinolines
CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Sulfuric Acid----[20]
Polyphosphoric Acid (PPA)----[20]
Polyphosphoric Ester (PPE)Ethanol--Improved over H₂SO₄[21]
ZnCl₂Acetic Acid---[22]
Table 4: Optimization of Doebner-von Miller Synthesis
CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
HClToluene---[6]
Lewis Acids (e.g., SnCl₄, Sc(OTf)₃)----[17]
Brønsted Acids (e.g., p-TsOH, HClO₄)----[17]
Ag(I)-exchanged Montmorillonite K10Solvent-free-3 h42-89

Experimental Protocols

Protocol 1: Microwave-Assisted Skraup Synthesis of 6-Hydroxyquinoline

This protocol is based on a greener modification of the Skraup reaction.

Materials:

  • 4-Hydroxyaniline

  • Glycerol

  • Sulfuric acid

  • Water

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 4-hydroxyaniline (10 mmol, 1 equiv.), glycerol (30 mmol, 3 equiv.), and concentrated sulfuric acid (30 mmol, 3 equiv.) in water (10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 200°C with a heating ramp and hold for a total reaction time of 15 minutes.[8]

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) under cooling.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-hydroxyquinoline.

Protocol 2: Catalyst-Free Friedländer Synthesis in Water

This protocol offers an environmentally friendly approach to quinoline synthesis.[7]

Materials:

  • 2-Aminobenzaldehyde

  • A ketone with an α-methylene group (e.g., acetone)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 mmol) in water (5 mL).

  • Add the ketone (1.2 mmol) to the solution.

  • Heat the reaction mixture to 70°C and stir for 3 hours.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Quinoline Inhibitors in Cancer Signaling Pathways

Quinoline derivatives are significant in drug development, particularly as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and VEGFR pathways.[9][13][23]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Quinoline Quinoline-based Inhibitors Quinoline->RTK Quinoline->PI3K Quinoline->mTORC1 Quinoline->mTORC2

Caption: PI3K/Akt/mTOR and VEGFR signaling pathways targeted by quinoline-based inhibitors.

General Experimental Workflow for Quinoline Synthesis Optimization

The following diagram illustrates a logical workflow for optimizing a quinoline synthesis reaction.

Quinoline_Synthesis_Workflow Start Define Target Quinoline & Choose Synthesis Method Lit_Search Literature Search for Initial Conditions Start->Lit_Search Reaction_Setup Set up Initial Reaction Lit_Search->Reaction_Setup Monitoring Monitor Reaction (e.g., by TLC) Reaction_Setup->Monitoring Workup Reaction Work-up & Crude Product Isolation Monitoring->Workup Analysis Analyze Crude Product (Yield, Purity) Workup->Analysis Optimization Optimization Loop Analysis->Optimization Parameters Vary Parameters: - Catalyst - Solvent - Temperature - Time Optimization->Parameters Unsatisfactory? Purification Purify Product (Column, Recrystallization) Optimization->Purification Satisfactory? Parameters->Reaction_Setup Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization End Optimized Protocol Characterization->End

Caption: A logical workflow for the optimization of quinoline synthesis.

References

Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of quinoline derivatives during biological assays.

Troubleshooting Guide

Issue: My quinoline derivative, dissolved in DMSO, precipitates when added to my aqueous assay buffer.

This is a common issue arising from the reduced concentration of the organic solvent (DMSO) upon dilution into the aqueous buffer, causing the compound to fall out of solution.[1][2]

Possible Solutions:

  • Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay that maintains compound solubility. Many cell-based assays can tolerate up to 0.5-1% DMSO.[3]

  • Use Co-solvents: A mixture of solvents can enhance solubility. Consider preparing your stock solution in a combination of DMSO and other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[4][5]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual decrease in solvent strength can sometimes prevent precipitation.[6]

  • pH Adjustment: The solubility of ionizable quinoline derivatives can be significantly influenced by pH.[7][8] For basic quinolines, lowering the pH of the buffer may increase solubility. Conversely, for acidic derivatives, a higher pH might be beneficial. Ensure the pH is compatible with your assay.

  • Heated Sonication: Gently warming the solution while sonicating can help dissolve the compound. However, be cautious about the thermal stability of your derivative.

Issue: I am observing high variability in my assay results with a specific quinoline derivative.

Poor solubility can lead to inconsistent compound concentrations in the assay wells, resulting in variable data and inaccurate structure-activity relationships (SAR).[9]

Possible Solutions:

  • Visual Inspection: Before running the assay, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness.[10] Centrifuge the plate and check for a pellet.

  • Solubility Assessment: Perform a preliminary solubility test for your compound in the final assay buffer. This can be done by preparing a dilution series and measuring the concentration of the supernatant after centrifugation.

  • Employ Solubilizing Excipients: Consider the use of excipients that can enhance aqueous solubility.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.[11][12]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve wettability and solubility.[4][13]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of a new quinoline derivative with unknown solubility?

A1: Start by attempting to dissolve a small, accurately weighed amount of the compound in 100% DMSO to make a high-concentration stock (e.g., 10-20 mM).[9] Use a vortex mixer and gentle warming if necessary.[14] If it doesn't dissolve completely, try other organic solvents or co-solvent systems. Always filter your stock solution through a 0.22 µm syringe filter to remove any undissolved particulates before storage.[2]

Q2: How should I store my quinoline derivative stock solutions?

A2: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation.[9] Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[3][15][16] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Q3: Can I use pH modification to solubilize my quinoline derivative in a cell-based assay?

A3: While pH adjustment can be a powerful tool, you must ensure that the final pH of your culture medium remains within the physiological range required for your cells (typically pH 7.2-7.4). Significant deviations can impact cell viability and assay performance.[8] It's often more feasible for cell-free enzymatic assays.

Q4: My compound seems to be degrading in DMSO. What are my options?

A4: While DMSO is a common solvent, some compounds can be unstable in it.[17] If you suspect degradation, consider alternative solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Alternatively, preparing fresh stock solutions before each experiment is a good practice to ensure compound integrity.

Q5: What are solid dispersions, and can they help with solubility?

A5: A solid dispersion involves dispersing the drug in an inert carrier matrix at a solid state.[18][19] This technique can enhance the dissolution rate and apparent solubility of a compound by presenting it in an amorphous form, which is more readily dissolved than a stable crystalline form.[19] This is a more advanced formulation strategy typically employed in later stages of drug development.[20]

Data Presentation: Comparison of Solubilization Strategies

StrategyPrincipleTypical Concentration/RatioAdvantagesDisadvantages
Co-solvents Increasing the polarity of the solvent system to better accommodate hydrophobic molecules.[5]1-5% of organic solvent (e.g., DMSO, Ethanol) in the final assay.Simple to implement; compatible with many assays.High concentrations can be toxic to cells or interfere with enzyme activity.[3]
pH Adjustment Ionizing the quinoline derivative to increase its interaction with water.[7][13]Adjusting buffer pH to be ~2 units away from the compound's pKa.Can dramatically increase solubility for ionizable compounds.Limited by the pH constraints of the biological assay; can affect compound activity.
Cyclodextrins Encapsulating the hydrophobic molecule within the cyclodextrin's lipophilic core.[11]1:1 or 1:2 molar ratio of compound to cyclodextrin.[21][22]Generally low toxicity; can improve bioavailability.[12]Can be expensive; may not be effective for all compounds.
Surfactants Reducing the surface tension between the compound and the aqueous medium.[4][13]0.01-0.1% (w/v)Effective at low concentrations.Can interfere with certain assays, particularly those involving membranes or protein-protein interactions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh 1-2 mg of your quinoline derivative into a sterile, tared microcentrifuge tube.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. (Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] * 100,000).

  • Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied if necessary, but be mindful of compound stability.[14]

  • Once fully dissolved, filter the solution through a 0.22 µm PTFE syringe filter into a clean, sterile vial.

  • Aliquot into single-use volumes and store at -20°C or -80°C.[14]

Protocol 2: Aqueous Solubility Enhancement using β-Cyclodextrin
  • Prepare a stock solution of your quinoline derivative in a minimal amount of an appropriate organic solvent (e.g., DMSO, ethanol).

  • Prepare a separate aqueous solution of β-cyclodextrin (or a more soluble derivative like HP-β-CD) at the desired concentration in your assay buffer.

  • Slowly add the quinoline derivative stock solution dropwise to the cyclodextrin solution while vigorously vortexing.

  • Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours. The optimal time should be determined empirically.

  • Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex, for use in your assay.

Visualizations

experimental_workflow Workflow for Addressing Compound Precipitation start Compound precipitates in aqueous assay buffer check_dmso Is final DMSO concentration <0.1%? start->check_dmso increase_dmso Increase final DMSO (up to assay tolerance, e.g., 0.5%) check_dmso->increase_dmso Yes use_cosolvent Try co-solvents (e.g., DMSO/PEG400) check_dmso->use_cosolvent No end_soluble Compound Solubilized increase_dmso->end_soluble check_pka Is the compound ionizable (check pKa)? use_cosolvent->check_pka adjust_ph Adjust buffer pH (if assay permits) check_pka->adjust_ph Yes use_excipients Use solubilizing excipients check_pka->use_excipients No adjust_ph->end_soluble cyclodextrin Cyclodextrins use_excipients->cyclodextrin surfactant Surfactants use_excipients->surfactant end_insoluble Compound remains insoluble (Consider resynthesis/analogs) use_excipients->end_insoluble cyclodextrin->end_soluble surfactant->end_soluble

Caption: Troubleshooting workflow for compound precipitation.

stock_preparation_logic Logic for Preparing and Using Stock Solutions start Start: New Quinoline Derivative dissolve_dmso Attempt to dissolve in 100% DMSO (10-20 mM) start->dissolve_dmso dissolved_q Completely dissolved? dissolve_dmso->dissolved_q filter_store Filter (0.22 µm) and store at -80°C in aliquots dissolved_q->filter_store Yes try_other Try alternative solvents (DMF, NMP, co-solvents) dissolved_q->try_other No assay_prep Prepare intermediate dilutions filter_store->assay_prep final_dilution Add to final assay buffer assay_prep->final_dilution check_precipitate Visually inspect for precipitation final_dilution->check_precipitate proceed Proceed with Assay check_precipitate->proceed No troubleshoot Go to Troubleshooting Workflow check_precipitate->troubleshoot Yes try_other->dissolve_dmso

Caption: Best practices for stock solution preparation and use.

References

Troubleshooting guide for the purification of polar quinoline compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar quinoline compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar quinoline compounds using various chromatography techniques.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar quinoline compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[1][2][3] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If not already using 100% aqueous mobile phase, gradually increase the aqueous portion. Some modern RP columns are designed to be stable in highly aqueous conditions.[3]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.

  • Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[4][5] These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[5]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and is an excellent alternative to reversed-phase HPLC.[6][7]

Issue 2: Peak Tailing in HPLC

Q: I am observing significant peak tailing for my polar quinoline compound. What are the likely causes and how can I resolve this?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[8] Basic compounds like many quinoline derivatives are especially prone to this issue. Here’s how to troubleshoot:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[9][10] For basic quinoline compounds, operating at a low pH (e.g., pH 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[11][12] Conversely, at a high pH, the analyte will be neutral, but the silanols will be deprotonated. Using a highly deactivated, end-capped column is recommended for high pH methods.

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[11]

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.

  • Consider HILIC: In HILIC, the high organic content of the mobile phase and the water layer on the stationary phase can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[13]

Issue 3: Compound Instability on Silica Gel during Flash Chromatography

Q: My polar quinoline compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: Some quinoline derivatives can be sensitive to the acidic nature of standard silica gel. Here are some solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can do this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[14]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[15][16]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography on a C18-functionalized silica is a viable option. This is particularly useful for highly polar compounds that are insoluble in typical normal-phase solvents.[17]

Frequently Asked Questions (FAQs)

Q1: What is HILIC and when should I use it for purifying polar quinoline compounds?

A1: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a separation technique that uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[6][7] HILIC is particularly well-suited for the purification of very polar compounds that are poorly retained in reversed-phase chromatography.[1][7] You should consider using HILIC when your polar quinoline compound elutes too early on a C18 column, even with a highly aqueous mobile phase.

Q2: How do I choose between different HILIC stationary phases?

A2: The choice of HILIC stationary phase can affect the selectivity of your separation.[6]

  • Bare Silica: The most common and oldest HILIC phase, but can have variable acidity.[6]

  • Amide and Amino Phases: These offer different selectivity compared to bare silica and can be more robust. Amino phases are particularly useful for separating polar compounds like carbohydrates.[13]

  • Diol Phases: These are less polar than silica and can be a good option for compounds that bind too strongly to silica.[17]

  • Zwitterionic Phases: These contain both positive and negative charges and can offer unique selectivity for a wide range of polar compounds.

Q3: What are the key parameters to optimize in a HILIC method?

A3:

  • Organic Solvent Concentration: In HILIC, the organic solvent (usually acetonitrile) is the weak solvent. Increasing its concentration increases retention. A minimum of 3-5% water is needed to maintain the water layer on the stationary phase.[6][18]

  • Buffer Concentration: The ionic strength of the buffer can influence retention. A good starting point is typically 10 mM.[19]

  • Mobile Phase pH: The pH affects the charge state of both the analyte and the stationary phase, thereby influencing retention.

  • Injection Solvent: The injection solvent should be as close as possible to the initial mobile phase conditions (high organic content) to ensure good peak shape.[19]

Q4: Can I use gradient elution in flash chromatography for my polar quinoline?

A4: Yes, gradient elution is a very effective technique in flash chromatography for separating compounds with a wide range of polarities.[14] You can start with a less polar solvent system and gradually increase the proportion of the more polar solvent. This helps to elute non-polar impurities first, followed by your compound of interest, often resulting in better separation and sharper peaks compared to isocratic elution.[14]

Data Presentation

Table 1: Troubleshooting Summary for Poor Retention in RP-HPLC

StrategyPrincipleTypical Starting ConditionsConsiderations
Increase Mobile Phase Polarity Enhance analyte interaction with the mobile phase relative to the stationary phase.Start with 95:5 Water:Organic, move towards 100% Aqueous.Ensure column is compatible with 100% aqueous mobile phases to prevent phase collapse.[17]
Ion-Pairing Chromatography Forms a neutral, more hydrophobic complex with the analyte.[5]5-10 mM of an ion-pairing agent (e.g., TFA, heptanesulfonic acid).[5]Can lead to long equilibration times and may not be compatible with mass spectrometry.[4]
Switch to HILIC Utilizes a polar stationary phase to retain polar analytes.[6]95:5 Acetonitrile:Water with 10 mM ammonium formate.Requires careful column conditioning and equilibration.[19]

Table 2: Mobile Phase pH Effects on Peak Shape for a Basic Quinoline (pKa ~5)

Mobile Phase pHAnalyte ChargeSilanol Charge (Silica)Expected Peak ShapeRationale
2.5 - 3.5 PositiveNeutralGoodAnalyte is protonated, silanols are neutral, minimizing secondary interactions.[11]
4.5 - 5.5 Partially PositivePartially NegativePoor (Tailing)Analyte and silanols are both partially ionized, leading to strong secondary interactions.
> 7 (with end-capped column) NeutralNegativeGoodAnalyte is neutral, and a high-quality end-capped column minimizes exposed silanols.

Experimental Protocols

Protocol 1: HILIC Method Development for a Polar Quinoline Compound
  • Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.

    • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.

  • Column Conditioning and Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Flush with 100% Mobile Phase A for 10 minutes.

    • Equilibrate the column with the initial gradient conditions for at least 10-15 column volumes before the first injection.[19]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% acetonitrile). If the sample is only soluble in water, keep the injection volume small (e.g., < 2 µL) to minimize peak distortion.[6]

  • Initial Gradient:

    • Time 0 min: 0% B

    • Time 10 min: 50% B

    • Time 12 min: 0% B

    • Time 20 min: 0% B (re-equilibration)

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.

Protocol 2: Flash Chromatography with Deactivated Silica
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Sample Loading: Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent). If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).[20]

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Visualizations

experimental_workflow Purification Workflow for Polar Quinolines cluster_screening Initial Screening cluster_method_selection Method Selection cluster_optimization Optimization cluster_purification Purification & Analysis TLC TLC Analysis (Normal & Reversed Phase) RP_HPLC Reversed-Phase HPLC TLC->RP_HPLC Good retention on RP TLC HILIC HILIC TLC->HILIC Poor retention on RP TLC Flash Flash Chromatography TLC->Flash Good separation on NP TLC Solubility Solubility Test Solubility->RP_HPLC Solvent Choice Solubility->HILIC Solvent Choice Solubility->Flash Solvent Choice RP_Opt Optimize RP-HPLC (pH, Ion-Pair) RP_HPLC->RP_Opt HILIC_Opt Optimize HILIC (Gradient, Buffer) HILIC->HILIC_Opt Flash_Opt Optimize Flash (Gradient, Stationary Phase) Flash->Flash_Opt Purify Preparative Purification RP_Opt->Purify HILIC_Opt->Purify Flash_Opt->Purify Analyze Purity Analysis (LC-MS, NMR) Purify->Analyze

Caption: Workflow for selecting and optimizing a purification method.

troubleshooting_peak_tailing Troubleshooting Peak Tailing in RP-HPLC Start Peak Tailing Observed Check_pH Is mobile phase pH optimized? Start->Check_pH Adjust_pH Adjust pH (e.g., to 2.5-3.5 for basic quinolines) Check_pH->Adjust_pH No Check_Column Is column end-capped/in good condition? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_New_Column Use a new, highly deactivated column Check_Column->Use_New_Column No Use_Additive Consider mobile phase additive (e.g., TEA) Check_Column->Use_Additive Yes Resolved Problem Resolved Use_New_Column->Resolved Use_Additive->Resolved Improved Consider_HILILC Consider_HILILC Use_Additive->Consider_HILILC Still tailing Consider_HILIC Switch to HILIC Consider_HILIC->Resolved

Caption: Logic for troubleshooting peak tailing in RP-HPLC.

References

Technical Support Center: Stability of 2-[(Quinolin-2-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the storage stability of 2-[(Quinolin-2-yl)amino]ethan-1-ol. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, which includes a quinoline ring, a secondary amine, and a primary alcohol, this compound is susceptible to several degradation pathways, primarily oxidation and photodecomposition. The quinoline nucleus and the amino ethanol side chain are both likely targets for degradation.

Q2: How can I assess the stability of my sample of this compound?

A2: A forced degradation study is a systematic way to determine the intrinsic stability of the molecule.[1][2] This involves subjecting the compound to a variety of stress conditions, such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis, to accelerate its decomposition.[3] The results will help identify the likely degradation products and establish degradation pathways.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in well-sealed, airtight containers to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is recommended. The use of amber vials or light-blocking containers is also crucial to prevent photodecomposition.

Q4: Are there any general strategies to enhance the stability of this compound in solution?

A4: For solutions, stability can be enhanced by using appropriate solvents, adjusting the pH, and adding antioxidants. The choice of solvent is critical; protic solvents may participate in degradation reactions. The use of buffers to maintain an optimal pH can prevent acid or base-catalyzed hydrolysis. The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can mitigate oxidative degradation. It is also important to deoxygenate the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of solid compound (e.g., turning yellow or brown) Oxidation or photodecomposition1. Ensure the compound is stored in a tightly sealed, amber-colored vial under an inert atmosphere. 2. Store at a lower temperature (refrigerate or freeze). 3. If discoloration persists, repurify the compound (e.g., by recrystallization or chromatography) before use.
Appearance of new peaks in HPLC analysis of a stored solution Degradation of the compound in solution1. Confirm the identity of the new peaks using techniques like LC-MS to understand the degradation pathway. 2. Prepare fresh solutions for immediate use whenever possible. 3. If solutions need to be stored, conduct a stability study to determine the optimal solvent, pH, and storage temperature. Consider adding antioxidants.
Decreased potency or biological activity of the compound over time Chemical degradation leading to a lower concentration of the active compound.1. Re-quantify the compound using a validated analytical method (e.g., HPLC with a fresh standard). 2. Review storage conditions and handling procedures to identify potential causes of degradation. 3. Perform a forced degradation study to understand the compound's stability profile and develop a more robust storage protocol.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample (unstressed), by a stability-indicating HPLC method.

  • Characterize the major degradation products using LC-MS or other suitable analytical techniques.

Table of Hypothetical Forced Degradation Study Results
Stress Condition % Degradation Number of Degradation Products Major Degradation Product (m/z)
0.1 M HCl, 60°C, 24h5.21205.1
0.1 M NaOH, 60°C, 24h8.12218.2, 189.1
3% H₂O₂, RT, 24h15.73204.1, 220.1, 175.1
Heat (Solid), 60°C, 48h2.31189.1
Heat (Solution), 60°C, 24h4.52189.1, 205.1
UV Light, 24h25.4>5Complex mixture
Visible Light, 24h12.13204.1, 220.1, 189.1

Visualizations

degradation_pathway A This compound B Oxidation (e.g., H₂O₂) A->B Oxidative Stress D Photodecomposition (UV/Vis light) A->D Light Exposure F Dehydrogenation A->F Oxidative Stress C N-oxide derivative B->C E Ring-opened products & other complex degradants D->E G Aldehyde/Carboxylic acid derivatives F->G

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution of This compound B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Thermal Stress A->D E Photolytic Stress (UV/Vis) A->E F Neutralize Samples (if necessary) B->F C->F D->F E->F G HPLC Analysis for % Degradation F->G H LC-MS for Degradant Identification G->H I Identify Degradation Pathways & Propose Stable Storage Conditions H->I

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Crystallization of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the crystallization methods of quinoline-based compounds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during crystallization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of quinoline-based compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have prepared a solution of my quinoline derivative, but no crystals have formed after an extended period. What could be the issue?

    Answer: The absence of crystal formation is a common issue and can stem from several factors:

    • Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur.

    • Inappropriate solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.

    • Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.[1][2]

    • Lack of nucleation sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.

      • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.

    • Increase Supersaturation:

      • Slow Evaporation: Partially cover the vessel to allow for slow solvent evaporation, which will gradually increase the concentration of the solute.[3]

      • Reduce Solvent Volume: If the compound is stable at higher temperatures, gently heat the solution to evaporate some of the solvent, then allow it to cool slowly.

    • Change the Solvent System:

      • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble. This will decrease the overall solubility and promote crystallization.

Issue 2: Oiling Out Instead of Crystallizing

  • Question: My quinoline compound is separating from the solution as an oil or liquid droplets instead of solid crystals. What is happening and how can I fix it?

    Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to the formation of a liquid phase instead of a solid crystalline phase.[4][5] Highly impure compounds also tend to oil out.[5]

    Troubleshooting Steps:

    • Adjust the Temperature:

      • Re-dissolve the oil by gently heating the solution.

      • Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.[6]

    • Modify the Solvent System:

      • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.

      • Consider using a different solvent or a mixture of solvents with a lower boiling point.

    • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.

Issue 3: Crystals Form Too Rapidly

  • Question: As soon as my solution starts to cool, a large amount of fine powder or very small needles crash out of the solution. Is this a problem?

    Answer: Yes, rapid crystallization is generally undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of purification.[7][8] It often results in small, poorly formed crystals that are difficult to handle and analyze.[6]

    Troubleshooting Steps:

    • Use More Solvent: Re-dissolve the precipitate by heating and add a small excess of the hot solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower, more controlled crystal growth.[7]

    • Slow Down the Cooling Rate: Insulate the crystallization vessel to slow down the rate of cooling. For example, you can place the flask in a warm water bath that is allowed to cool to room temperature overnight.

    • Use a Different Solvent: Choose a solvent in which the compound has slightly higher solubility at room temperature.

Issue 4: Low Crystal Yield

  • Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?

    Answer: A low yield can be attributed to several factors:

    • Using too much solvent: A significant portion of your compound may remain dissolved in the mother liquor.[5]

    • Premature filtration: Filtering the crystals before crystallization is complete.

    • High solubility at low temperatures: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.

    Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.

    • Recover from Mother Liquor: If a significant amount of compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.

Issue 5: Polymorphism - Obtaining Different Crystal Forms

  • Question: I have crystallized the same quinoline compound multiple times and obtained crystals with different shapes and properties. What is happening?

    Answer: You are likely observing polymorphism, a phenomenon where a compound can crystallize into more than one distinct crystal structure or polymorph.[8] Different polymorphs can have different physical properties, such as melting point, solubility, and stability.[8] The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization.[9]

    Troubleshooting & Control Strategies:

    • Solvent Selection: The choice of solvent can have a significant impact on which polymorph is formed. Experiment with a range of solvents with different polarities.

    • Control Cooling Rate: Rapid cooling often yields a metastable (less stable) polymorph, while slow cooling is more likely to produce the thermodynamically stable form.[6]

    • Vary Supersaturation: The level of supersaturation can influence which polymorph nucleates first.

    • Temperature: Crystallizing at different temperatures can favor the formation of different polymorphs.

    • Seeding: Introducing seed crystals of a specific, desired polymorph can direct the crystallization towards that form.

Quantitative Data on Crystallization of Quinoline Derivatives

The following tables provide illustrative quantitative data on the crystallization of hypothetical quinoline-based compounds to demonstrate the effects of different experimental parameters.

Table 1: Effect of Solvent on Crystal Yield and Polymorph of Quinoline Derivative A

Solvent System (v/v)Temperature (°C)Cooling MethodCrystal Yield (%)Predominant Polymorph
Ethanol (100%)25Slow Evaporation75Form I
Acetone (100%)25Slow Evaporation68Form II
Toluene (100%)25Slow Evaporation82Form I
Ethanol/Water (80:20)4Slow Cooling85Form I
Acetone/Hexane (50:50)4Slow Cooling78Form II
Dichloromethane/Methanol (95:5)25Vapor Diffusion91Form III (single crystal)

Table 2: Effect of Cooling Rate on Crystal Size and Purity of Quinoline Derivative B in Ethyl Acetate

Cooling Rate (°C/hour)Average Crystal Size (µm)Purity (%)
20 (Rapid Cooling)50-10095.2
5 (Moderate Cooling)200-40098.5
1 (Slow Cooling)500-80099.7

Experimental Protocols

This section provides detailed methodologies for key crystallization techniques applicable to quinoline-based compounds.

Protocol 1: Slow Evaporation Crystallization

  • Dissolution: Dissolve the quinoline-based compound in a suitable solvent (or solvent mixture) at room temperature to create a solution that is close to saturation. A good starting point is to dissolve 10-20 mg of the compound in 1-2 mL of solvent.

  • Filtration: Filter the solution through a syringe filter (0.2 µm pore size) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter.

  • Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.[10]

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. Crystals should form as the solution becomes supersaturated.

Protocol 2: Slow Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the quinoline-based compound in the minimum amount of a suitable solvent at its boiling point.

  • Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a beaker of warm water or wrapped in glass wool).[11]

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.

Protocol 3: Vapor Diffusion Crystallization (Hanging Drop & Sitting Drop)

  • Hanging Drop Method:

    • Reservoir Preparation: Pipette 500 µL of a precipitant solution (a solution in which the compound is less soluble) into the well of a vapor diffusion plate.

    • Drop Preparation: On a siliconized glass coverslip, mix 1-2 µL of the concentrated quinoline compound solution with 1-2 µL of the reservoir solution.

    • Sealing: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight chamber.

    • Equilibration: Water vapor will slowly diffuse from the drop to the reservoir, increasing the concentration of the compound and precipitant in the drop, leading to crystallization.

  • Sitting Drop Method:

    • Reservoir Preparation: Pipette 500 µL of the precipitant solution into the reservoir of a sitting drop crystallization plate.

    • Drop Preparation: Pipette 1-2 µL of the concentrated quinoline compound solution onto the sitting drop post, followed by 1-2 µL of the reservoir solution.[12]

    • Sealing: Seal the plate with clear sealing tape.

    • Equilibration: Similar to the hanging drop method, vapor diffusion will concentrate the drop and induce crystallization.[12]

Visualizations

Signaling Pathway Diagrams

Many quinoline-based compounds are developed as inhibitors of specific signaling pathways implicated in diseases like cancer.[7] Below are diagrams of two such pathways commonly targeted by quinoline derivatives.

Ras_Raf_MEK_ERK_Pathway Growth Factor Growth Factor RTK RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Leads to Quinoline Inhibitor Quinoline Inhibitor Quinoline Inhibitor->MEK

Caption: The Ras/Raf/MEK/ERK signaling pathway, a target for some quinoline-based inhibitors.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation Promotes Quinoline Inhibitor Quinoline Inhibitor Quinoline Inhibitor->mTOR

Caption: The PI3K/Akt/mTOR signaling pathway, another key target for quinoline derivatives.[4][10]

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of common crystallization experiments.

Slow_Cooling_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Compound in Minimum Hot Solvent hot_filter Hot Filtration (if impurities present) dissolve->hot_filter slow_cool Slowly Cool to Room Temperature hot_filter->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry

Caption: Workflow for crystallization by the slow cooling method.

Vapor_Diffusion_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_outcome Outcome prep_reservoir Prepare Reservoir (Precipitant Solution) prep_drop Prepare Drop (Compound + Reservoir Solution) prep_reservoir->prep_drop seal Seal Chamber prep_drop->seal equilibrate Vapor Diffusion (Drop Concentrates) seal->equilibrate crystals Crystal Formation equilibrate->crystals harvest Harvest Crystals crystals->harvest

Caption: General workflow for vapor diffusion crystallization.

References

Addressing challenges in scaling up the synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Low Reaction Temperature: Insufficient energy to overcome the activation barrier for nucleophilic aromatic substitution. 2. Poor Quality Starting Materials: 2-Chloroquinoline may be degraded, or ethanolamine may contain excess water. 3. Ineffective Base: The base may not be strong enough to deprotonate ethanolamine or neutralize the HCl byproduct.1. Increase Reaction Temperature: Gradually increase the temperature in increments of 10°C. Monitor the reaction by TLC. For a solvent-free reaction, temperatures may range from 100-180°C. 2. Verify Starting Material Purity: Use freshly distilled or recrystallized 2-chloroquinoline. Ensure ethanolamine is anhydrous. 3. Select a Stronger Base: If using a base, consider switching to a stronger, non-nucleophilic base like K₂CO₃ or an organic base like triethylamine (TEA).
Formation of Significant Byproducts 1. Dialkylation: The product, this compound, can react with another molecule of 2-chloroquinoline.[1] 2. O-Arylation: In the presence of a strong base, the hydroxyl group of ethanolamine can be deprotonated and compete with the amine in the nucleophilic attack. 3. Side reactions of 2-chloroquinoline: Self-condensation or reaction with solvent impurities at high temperatures.1. Use an Excess of Ethanolamine: A 2 to 5-fold excess of ethanolamine can favor the desired mono-alkylation. 2. Control Basicity: Use a milder base or a stoichiometric amount of a stronger base to minimize deprotonation of the product's hydroxyl group. 3. Purify Solvent and Use Inert Atmosphere: Ensure the reaction solvent is dry and of high purity. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.
Difficult Product Isolation and Purification 1. High Polarity of the Product: The amino and hydroxyl groups make the product highly polar and soluble in polar solvents, complicating extraction. 2. Emulsion Formation during Workup: The amphiphilic nature of the product and byproducts can lead to stable emulsions. 3. Co-elution with Starting Materials or Byproducts: Similar polarities can make chromatographic separation challenging.1. Acid-Base Extraction: Acidify the aqueous layer to protonate the product, wash with a non-polar organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the product with a more polar organic solvent like dichloromethane or ethyl acetate. 2. Brine Wash: Use a saturated NaCl solution during the workup to help break emulsions. 3. Optimize Chromatography: Use a polar stationary phase (e.g., silica gel) with a gradient elution system. A common mobile phase is a mixture of dichloromethane and methanol, with a small amount of triethylamine to reduce tailing. Recrystallization from a suitable solvent system can also be effective.
Reaction Stalls Before Completion 1. Product Inhibition: The product may coordinate with a catalyst or react with starting materials, impeding the reaction progress.[2] 2. Decomposition of Reactants or Product: At high temperatures over extended periods, starting materials or the product may degrade.1. Incremental Addition of 2-Chloroquinoline: Add the 2-chloroquinoline portion-wise to maintain a high concentration of ethanolamine relative to the product. 2. Monitor Reaction Progress and Time: Use TLC to determine the optimal reaction time and avoid prolonged heating after the reaction has reached completion.
Scale-Up Challenges 1. Exothermic Reaction: The reaction can become highly exothermic, leading to poor temperature control and increased byproduct formation.[3] 2. Mixing Inhomogeneity: In larger reactors, inefficient stirring can lead to localized "hot spots" and uneven reaction progress. 3. Workup and Purification Volume: Handling large volumes of solvents for extraction and chromatography can be cumbersome and costly.1. Controlled Addition and Cooling: Add the limiting reagent slowly and use an efficient cooling system (e.g., an ice bath or a chiller) to manage the exotherm. 2. Use Appropriate Equipment: Employ a reactor with a powerful overhead stirrer to ensure efficient mixing. 3. Develop a Scalable Purification Method: Consider crystallization as a primary purification method over chromatography for large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloroquinoline and ethanolamine. This reaction can be performed with or without a solvent and often at elevated temperatures.

Q2: What are the typical reaction conditions for the synthesis?

A2: Reaction conditions can vary. A common approach involves heating a mixture of 2-chloroquinoline with an excess of ethanolamine, either neat (solvent-free) or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). Temperatures typically range from 100°C to 180°C. The use of a base such as potassium carbonate (K₂CO₃) can help to drive the reaction to completion by neutralizing the HCl formed as a byproduct.

Q3: What are the main byproducts to watch out for?

A3: The primary byproduct is often the N,N-dialkylated product, where a second molecule of 2-chloroquinoline reacts with the nitrogen of the desired product.[1] Another potential byproduct is the O-arylated compound, resulting from the reaction of the hydroxyl group of ethanolamine with 2-chloroquinoline, although this is generally less favored than N-arylation. At higher temperatures, degradation of starting materials or product can also occur.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a polar solvent system, such as dichloromethane:methanol (e.g., 9:1), to achieve good separation of the starting materials and the product. The product, being more polar, will have a lower Rf value than 2-chloroquinoline. Staining with an appropriate agent (e.g., potassium permanganate or UV light) can help visualize the spots.

Q5: What is the best way to purify the final product?

A5: Purification can be challenging due to the product's high polarity. A combination of techniques is often necessary.

  • Aqueous Workup: An acid-base workup is highly recommended to remove non-basic impurities.

  • Column Chromatography: Silica gel column chromatography is commonly used. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar mixture (e.g., dichloromethane/methanol with a small amount of triethylamine) is often effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) can be an efficient final purification step, especially for larger scales.

Q6: I am seeing a low yield on a larger scale. What could be the issue?

A6: Scaling up this reaction can present challenges. Poor heat transfer in a larger reactor can lead to localized overheating and increased byproduct formation. Inefficient mixing can also result in incomplete reaction. Ensure you have adequate cooling and stirring capabilities for the scale you are working at. A slower, controlled addition of the limiting reagent can also help manage the reaction exotherm.[3]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on analogous reactions of 2-chloroquinoline with amino alcohols. Optimization may be required.

Materials:

  • 2-Chloroquinoline

  • Ethanolamine (anhydrous)

  • Potassium carbonate (K₂CO₃, optional)

  • N-Methyl-2-pyrrolidone (NMP, optional, anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl, 1M)

  • Sodium hydroxide (NaOH, 1M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroquinoline (1.0 eq), ethanolamine (3.0 eq), and potassium carbonate (1.5 eq, optional). If using a solvent, add anhydrous NMP (to make a 0.5 M solution with respect to 2-chloroquinoline).

  • Reaction: Heat the mixture to 120-150°C and stir vigorously. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, dilute the mixture with water and extract with dichloromethane (3 x volume of NMP). If no solvent was used, dissolve the residue in dichloromethane.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Equilibrate the column with a non-polar solvent (e.g., hexane or DCM).

    • Load the crude product onto the column.

    • Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) containing 0.5% triethylamine to prevent streaking.

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-arylation of amino alcohols with chloro-heterocycles from analogous reactions, which can serve as a reference for optimizing the synthesis of this compound.

Aryl Halide Amino Alcohol Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-Iodoaniline2-HydroxyphenethylamineCuI / Cs₂CO₃DioxaneRT2478-80[4]
6-ChloroquinolineN-Boc-ethanolamineNiCl₂(dppp) / NaOtBuToluene11018~70 (inferred)[5]
4,7-Dichloroquinoline2-AminoethanolK₂CO₃ / TEANMPReflux15Not specified[6]
IodobenzeneEthanolamineCu⁰ / KOHNeatNot specified0.5>95[7]

Note: This data is for analogous reactions and should be used as a guideline. RT = Room Temperature.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine 2-Chloroquinoline, Ethanolamine, and Base (optional) in Solvent (optional) start->reactants reaction Heat and Stir (120-150°C, 4-12h) reactants->reaction monitoring Monitor by TLC reaction->monitoring Periodically monitoring->reaction Incomplete workup Cool, Dilute with Water, and Extract with DCM monitoring->workup Complete washing Wash Organic Layer with Water and Brine workup->washing drying Dry over Na₂SO₄ and Concentrate washing->drying purification Purify by Column Chromatography drying->purification product Isolated Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Incomplete Reaction check_temp Is Reaction Temperature Adequate (≥120°C)? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_reagents Are Starting Materials Pure and Anhydrous? check_temp->check_reagents Yes increase_temp->start Re-evaluate purify_reagents Purify/Dry Starting Materials check_reagents->purify_reagents No check_base Is Base Strong Enough/Present? check_reagents->check_base Yes purify_reagents->start Re-evaluate change_base Use Stronger or Stoichiometric Base check_base->change_base No check_byproducts Are Byproducts Observed on TLC? check_base->check_byproducts Yes change_base->start Re-evaluate excess_amine Use Larger Excess of Ethanolamine check_byproducts->excess_amine Yes (Dialkylation) optimize_purification Optimize Purification (Acid-Base Extraction, Chromatography Gradient) check_byproducts->optimize_purification Yes (Multiple Spots) success Improved Yield excess_amine->success optimize_purification->success

Caption: Troubleshooting decision tree for low-yield synthesis.

References

Minimizing impurities in the final product of quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurities in the final product.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis reaction is turning into a thick, black tar, and the yield is very low. What is causing this, and how can I prevent it?

A1: The Skraup synthesis is notoriously exothermic and prone to producing tarry byproducts due to uncontrolled polymerization and side reactions of the acrolein intermediate, which is formed in situ from glycerol.[1] To mitigate this, several strategies can be employed:

  • Control the reaction temperature: The reaction's violence is a primary cause of tar formation. Adding a moderator like ferrous sulfate can help to control the exothermic reaction.[2] Maintaining a steady temperature and ensuring efficient stirring are crucial.

  • Purity of reactants: Ensure that the glycerol used is as anhydrous as possible, as water can lead to lower yields.

  • Gradual addition of reagents: Instead of mixing all reactants at once, a stepwise addition of the sulfuric acid or glycerol can help to manage the reaction rate and temperature.

Q2: I am observing a significant amount of polymeric material in my Doebner-von Miller reaction. How can I reduce this?

A2: The formation of polymers in the Doebner-von Miller synthesis is a common issue, often arising from the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.[3] To address this, consider the following:

  • Use of a biphasic reaction medium: Separating the carbonyl compound in an organic phase can significantly reduce polymerization and improve the yield of the desired quinoline product.

  • Inhibitors: While not always applicable depending on the specific substrate, the use of radical scavengers as polymerization inhibitors can be explored.

  • Reaction conditions: Optimizing the reaction temperature and catalyst concentration can help to favor the desired cyclization reaction over polymerization.

Q3: My Combes synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

A3: The formation of regioisomers in the Combes synthesis is a known challenge, particularly when using unsymmetrical β-diketones. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the diketone.[4]

  • Substituent effects: Increasing the steric bulk on one of the carbonyl groups of the β-diketone can direct the initial nucleophilic attack of the aniline, thereby favoring the formation of one regioisomer. For instance, using methoxy-substituted anilines tends to favor the formation of 2-CF3-quinolines, while chloro- or fluoroanilines favor the 4-CF3 regioisomer when trifluoromethyl-β-diketones are used.[4]

  • Catalyst and solvent: The choice of acid catalyst and solvent can also influence the regioselectivity. Experimenting with different acids (e.g., polyphosphoric acid instead of sulfuric acid) may alter the product ratio.[4]

Q4: I am struggling with self-condensation of my ketone starting material in the Friedländer synthesis. What are the best strategies to avoid this?

A4: Self-condensation of the ketone, an aldol reaction, is a common side reaction in the Friedländer synthesis, especially under basic conditions.[5] To suppress this unwanted reaction, you can:

  • Use a non-enolizable partner: If possible, choose a ketone that cannot enolize or is a much poorer nucleophile than the enolate of the other carbonyl component.

  • Quantitative enolate formation: Employing a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can quantitatively convert one of the ketones to its enolate, which can then react with the 2-aminobenzaldehyde or ketone before it has a chance to self-condense.[5]

  • Reaction conditions: Carefully controlling the reaction temperature and the rate of addition of the base can also help to minimize self-condensation.

Troubleshooting Guides

Skraup Synthesis: Managing Exothermic Reactions and Tar Formation
Symptom Possible Cause Troubleshooting Steps
Reaction becomes uncontrollably violent Highly exothermic reaction.1. Add ferrous sulfate as a moderator.[2]2. Use a larger reaction vessel to accommodate potential foaming and splashing.3. Add sulfuric acid or glycerol dropwise with efficient cooling and stirring.
Formation of a thick, black, intractable tar Polymerization of acrolein and other side reactions.1. Ensure efficient stirring throughout the reaction to prevent localized overheating.[6]2. Use a less harsh oxidizing agent, such as arsenic acid instead of nitrobenzene.[2]3. Purify the crude product by steam distillation to separate the volatile quinoline from the non-volatile tar.
Low yield of quinoline product Incomplete reaction or loss of product during workup.1. Ensure the reaction is heated for a sufficient amount of time after the initial exothermic phase.2. During workup, after basification, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ether).
Doebner-von Miller Synthesis: Minimizing Polymerization
Symptom Possible Cause Troubleshooting Steps
Formation of a large amount of solid/gummy polymer Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3]1. Employ a biphasic reaction system to sequester the carbonyl compound in an organic phase.[3]2. Consider the use of a polymerization inhibitor if compatible with the reaction chemistry.3. Optimize the concentration of the acid catalyst; a lower concentration may reduce polymerization.
Low conversion of the aniline starting material Inefficient reaction conditions.1. Increase the reaction temperature or prolong the reaction time.2. Experiment with different acid catalysts (e.g., Lewis acids like tin tetrachloride or Brønsted acids like p-toluenesulfonic acid).
Combes Synthesis: Controlling Regioselectivity
Symptom Possible Cause Troubleshooting Steps
Formation of a mixture of regioisomers Use of an unsymmetrical β-diketone.1. Modify the β-diketone to introduce steric hindrance that directs the initial cyclization.[4]2. Vary the substituents on the aniline to electronically favor the formation of one isomer.[4]3. Screen different acid catalysts and solvent systems.
Low yield of the desired quinoline Incomplete cyclization or dehydration.1. Use a stronger acid catalyst, such as polyphosphoric acid, which also acts as a dehydrating agent.[4]2. Increase the reaction temperature to drive the dehydration step to completion.
Friedländer Synthesis: Preventing Side Reactions
Symptom Possible Cause Troubleshooting Steps
Significant amount of aldol self-condensation product of the ketone The ketone is enolizing and reacting with itself.[5]1. If possible, use a ketone that cannot enolize.2. Use a strong, non-nucleophilic base like LDA to pre-form the enolate of one ketone before adding the 2-aminoaryl ketone/aldehyde.[5]
Low yield of the quinoline product Inefficient cyclization or use of a less reactive ketone.1. Use a more reactive ketone with an α-methylene group.2. Optimize the catalyst (acid or base) and reaction temperature.[7]

Experimental Protocols

Protocol 1: Purification of a Crude Quinoline Product by Column Chromatography

This protocol provides a general guideline for purifying a crude quinoline product using silica gel flash column chromatography.

  • Preparation of the Crude Sample:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel. This is known as "dry loading" and generally leads to better separation.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Loading the Sample:

    • Carefully add the dry-loaded sample to the top of the packed silica gel bed.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Start with a non-polar solvent system, such as 100% hexane or a mixture with a small amount of a more polar solvent like ethyl acetate (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column. The polarity is increased by increasing the proportion of the more polar solvent. For quinolines, a gradient of ethyl acetate in hexane is often effective.[8] For more polar or basic quinolines, a system of methanol in dichloromethane, sometimes with a small amount of ammonia, can be used.[9]

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified quinoline.

Protocol 2: Analysis of Quinoline Synthesis by Reverse-Phase HPLC

This protocol outlines a general method for analyzing the purity of a quinoline product and detecting impurities using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation:

    • Accurately weigh a small amount of the crude or purified product (e.g., 1 mg).

    • Dissolve the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL). A mixture of acetonitrile and water is often a good starting point.[10]

  • HPLC Conditions:

    • Column: A C18 column is a common choice for reverse-phase chromatography of quinoline derivatives.

    • Mobile Phase:

      • Solvent A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid).[10][11]

      • Solvent B: Acetonitrile with the same acidic modifier.

    • Gradient Elution: A typical gradient might start with a low percentage of Solvent B, which is then increased over time to elute more hydrophobic compounds. An example gradient is:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 5% B (return to initial conditions for equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the quinoline core absorbs strongly (e.g., 220-254 nm). A diode array detector (DAD) is useful for obtaining UV spectra of the peaks to aid in identification.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The purity of the product can be estimated by the area percentage of the main peak relative to the total area of all peaks.

    • Impurities will appear as separate peaks, and their retention times can be used for identification if reference standards are available.

Protocol 3: Purity Determination by Quantitative NMR (qNMR)

This protocol describes the use of ¹H qNMR with an internal standard to determine the absolute purity of a quinoline sample.[12][13][14]

  • Sample Preparation:

    • Accurately weigh a precise amount of the quinoline sample (e.g., 10.00 mg) into an NMR tube.

    • Select a suitable internal standard that has a known purity, is stable, does not react with the sample, and has a simple spectrum with at least one peak that does not overlap with any sample peaks. Common internal standards include dimethyl sulfone, maleic acid, or 1,4-dinitrobenzene.

    • Accurately weigh a precise amount of the internal standard (e.g., 5.00 mg) and add it to the same NMR tube.

    • Add a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using parameters that ensure accurate quantification. This typically involves:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified to ensure full relaxation between scans.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for high accuracy).[14]

      • A calibrated 90° pulse.

  • Data Processing:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping peak for the quinoline analyte and a well-resolved peak for the internal standard.

  • Purity Calculation:

    • Use the following formula to calculate the purity of the analyte:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte and I_std are the integral values of the analyte and standard peaks, respectively.

    • N_analyte and N_std are the number of protons giving rise to the integrated signals of the analyte and standard, respectively.

    • MW_analyte and MW_std are the molecular weights of the analyte and standard.

    • m_analyte and m_std are the masses of the analyte and standard.

    • P_std is the purity of the internal standard.

Visualizations

experimental_workflow cluster_synthesis Quinoline Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Crude Reaction Mixture Purification Column Chromatography or Recrystallization Synthesis->Purification Crude Product TLC TLC Analysis Purification->TLC Monitor Fractions HPLC HPLC Purity Check Purification->HPLC Purity Assessment qNMR qNMR Purity Assay Purification->qNMR Final Purity Determination HPLC->Purification Purity < 95% (Repurify) Final_Product Pure Quinoline Product HPLC->Final_Product Purity > 95% qNMR->Final_Product

Caption: Workflow for the purification and analysis of a quinoline synthesis product.

Caption: Logical workflow for troubleshooting quinoline synthesis issues.

References

Technical Support Center: Strategies for Improving the Regioselectivity of Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the regioselective functionalization of quinoline.

Question: My C-H functionalization reaction is yielding a mixture of regioisomers, primarily at the C2 and C8 positions. How can I improve selectivity for a specific position?

Answer: Achieving high regioselectivity in quinoline C-H functionalization is a common challenge due to the intrinsic reactivity of the C2 and C8 positions.[1][2] Several strategies can be employed to enhance selectivity:

  • Directing Groups: The use of a directing group (DG) is a powerful strategy to guide the catalyst to a specific C-H bond.[1][3] For instance, an N-oxide directing group can facilitate functionalization at the C8 position with rhodium catalysts.[4][5]

  • Catalyst and Ligand Selection: The choice of metal catalyst and coordinating ligands plays a crucial role in determining the site of functionalization. For example, while palladium catalysts often favor the C2 position, specific ligand and reaction condition modifications can steer the reaction towards other positions.[6] Nickel catalysts have been shown to selectively functionalize the C3 position.[7][8][9]

  • Substrate Modification: Modifying the quinoline substrate itself can influence regioselectivity. The electronic and steric properties of substituents on the quinoline ring can block certain positions or alter the electronic density, thereby directing the functionalization to a desired site.

  • Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and additives can significantly impact the regiochemical outcome. For instance, the addition of specific acids or bases can influence the catalytic cycle and favor one regioisomer over another.

Question: I am attempting a distal functionalization at the C3, C4, C5, C6, or C7 position, but I am observing low yields and poor selectivity. What can I do?

Answer: Functionalization at the distal positions of quinoline (C3, C4, C5, C6, and C7) is inherently more challenging than at the C2 and C8 positions.[2] Here are some strategies to overcome this:

  • Specialized Directing Groups: For remote C-H functionalization, specialized directing groups that can reach these distal positions are often necessary. These directing groups create a macrocyclic transition state that brings the catalyst in proximity to the target C-H bond.

  • Catalyst Systems for Distal Functionalization: Certain catalytic systems are specifically designed for distal C-H activation. Research in this area is ongoing, and consulting recent literature for novel catalysts and methodologies is recommended.[10]

  • Substrate-Controlled Reactions: In some cases, the inherent electronic properties of a substituted quinoline can favor functionalization at a distal position. Electron-donating or -withdrawing groups can influence the reactivity of specific C-H bonds in the benzene portion of the quinoline ring.

Question: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What are the potential causes and solutions?

Answer: Incomplete conversion in C-H functionalization reactions can be due to several factors:

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the reagents or solvent, or by side reactions. Ensuring the purity of all components and degassing the solvent can help. Increasing the catalyst loading or adding a co-catalyst or additive might also be beneficial.

  • Insufficient Activation of the C-H Bond: The C-H bond may not be sufficiently activated under the current reaction conditions. This could be due to a suboptimal catalyst, ligand, or temperature. Screening different catalysts and ligands, and adjusting the reaction temperature, are recommended troubleshooting steps.

  • Reversibility of the C-H Activation Step: In some cases, the initial C-H activation step is reversible. Shifting the equilibrium towards the product by removing a byproduct or using an excess of one of the reactants can improve the yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for quinoline functionalization and why?

A1: The C2 position is one of the most common sites for functionalization in quinoline.[2] This is due to the electronic properties of the quinoline ring system; the nitrogen atom makes the adjacent C2 and C4 positions electron-deficient and thus more susceptible to nucleophilic attack or metalation.[2] The proximity of the nitrogen atom can also play a directing role in many metal-catalyzed reactions.[2]

Q2: How can I achieve selective functionalization at the C3 position?

A2: Selective C3 functionalization is challenging but can be achieved using specific strategies. One effective method is the use of a nickel-catalyzed reaction with a Grignard reagent, which proceeds via the formation of a 1,4-dihydroquinoline intermediate.[7][8][9][11] This intermediate is more nucleophilic at the C3 position, allowing for selective reaction with an electrophile.

Q3: What is the role of the N-oxide group in directing regioselectivity?

A3: The N-oxide group is a versatile directing group in quinoline functionalization. It can direct metal catalysts to the C8 position through the formation of a stable five-membered rhodacycle intermediate in Rh(III)-catalyzed reactions.[4][5][12][13] This strategy allows for selective C-H activation at a position that is otherwise difficult to functionalize. The N-oxide can often be easily removed after the reaction to yield the functionalized quinoline.[14]

Q4: Are there any metal-free methods for regioselective quinoline functionalization?

A4: Yes, metal-free methods for regioselective quinoline functionalization are being developed. For instance, C2-heteroarylation of quinoline N-oxides can be achieved under metal-free conditions.[15][16] These methods often rely on the activation of the quinoline N-oxide with a reagent like Ts2O, followed by nucleophilic attack.

Quantitative Data Summary

The following tables summarize quantitative data for various regioselective quinoline functionalization reactions.

Table 1: Regioselectivity of Pd-Catalyzed C2-Arylation of Quinoline N-Oxides

EntryArylating AgentCatalystSolventTemp (°C)Yield (%)C2:Other IsomersReference
1BenzenePd(OAc)₂Benzene13056Good[1]
24-BromoiodobenzenePd(OAc)₂Acetic Acid180High1:23 (C2:C8)[17]

Table 2: Regioselectivity of Rh(III)-Catalyzed C8-Functionalization of Quinoline N-Oxides

EntryReagentCatalystAdditiveSolventTemp (°C)Yield (%)C8:Other IsomersReference
1Styrene[RhCpCl₂]₂AgSbF₆DCERTHighExcellent[14]
2Maleimide[RhCpCl₂]₂AgSbF₆DCERT85-95Exclusive C8[5][12]
3N-Bromosuccinimide[RhCp*Cl₂]₂AgSbF₆/NaOAcTFERTHighExclusive C8[13]

Table 3: Regioselectivity of Ni-Catalyzed C3-Functionalization of Quinolines

EntryElectrophileCatalystGrignard ReagentSolventTemp (°C)Yield (%)C3:Other IsomersReference
1Diphenyl disulfideNi(dppp)Cl₂i-PrMgClDEDMRT92Exclusive C3[7][8]
2BenzaldehydeNi(dppp)Cl₂i-PrMgClDEDMRT85Exclusive C3[8]
3Benzyl bromideNi(dppp)Cl₂i-PrMgClDEDMRT83Exclusive C3[8]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is adapted from the work of Chang and coworkers.[1]

  • To a sealed tube, add quinoline N-oxide (1 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.2 equiv).

  • Add benzene (40 equiv) as the arylating agent and solvent.

  • Seal the tube and heat the reaction mixture at 130 °C for the specified time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C2-arylated quinoline N-oxide.

Protocol 2: General Procedure for Rh(III)-Catalyzed C8-Alkylation of Quinoline N-Oxides with Maleimides

This protocol is based on the work of Sharma and coworkers.[5][12]

  • To an oven-dried screw-cap vial, add quinoline N-oxide (1 equiv), the maleimide (1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

  • After completion, dilute the reaction mixture with dichloromethane (DCM).

  • Filter the mixture through a short pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C8-alkylated quinoline N-oxide.

Protocol 3: General Procedure for Ni-Catalyzed C3-Thioetherification of Quinoline

This protocol is adapted from the work of Sheng and coworkers.[7][8][9]

  • To a dried Schlenk tube under an argon atmosphere, add Ni(dppp)Cl₂ (3.0 mol%).

  • Add anhydrous diethylene glycol dimethyl ether (DEDM) as the solvent.

  • Add the quinoline (1 equiv) and the diphenyl disulfide (1.5 equiv).

  • Cool the mixture to 0 °C and add the Grignard reagent (e.g., i-PrMgCl, 1.5 equiv) dropwise.

  • Stir the reaction at room temperature for 20 minutes.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv) and stir for an additional 20 minutes.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the C3-functionalized quinoline.

Visualizations

Regioselectivity_Strategies cluster_main Strategies for Regioselective Quinoline Functionalization Strategies Core Strategies Directing_Group Directing Group (DG) Strategy Strategies->Directing_Group Positional Guidance Catalyst_Control Catalyst & Ligand Control Strategies->Catalyst_Control Reaction Pathway Modification Substrate_Control Substrate-Based Control Strategies->Substrate_Control Inherent Reactivity

Caption: Core strategies for controlling regioselectivity in quinoline functionalization.

Directing_Group_Strategy quinoline Quinoline with Directing Group (DG) catalyst Metal Catalyst (e.g., Rh, Pd) quinoline->catalyst Coordination intermediate Cyclometalated Intermediate catalyst->intermediate C-H Activation at DG-proximal site functionalization Regioselective Functionalization intermediate->functionalization Reaction with Coupling Partner dg_removal DG Removal (Optional) functionalization->dg_removal product Functionalized Quinoline dg_removal->product

Caption: Workflow of a directing group strategy for regioselective functionalization.

Catalyst_Ligand_Control cluster_catalyst Catalyst Choice cluster_outcome Favored Position Pd Pd Catalyst C2 C2-Functionalization Pd->C2 Often favors Rh Rh Catalyst C8 C8-Functionalization Rh->C8 With N-oxide DG Ni Ni Catalyst C3 C3-Functionalization Ni->C3 Via 1,4-dihydro intermediate

Caption: Influence of metal catalyst choice on the regiochemical outcome.

References

Validation & Comparative

A Comparative Analysis of Amino-Alcohol Quinoline Derivatives and Chloroquine in Anti-Malarial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against malaria, the quest for novel therapeutic agents that can overcome existing drug resistance is paramount. While chloroquine has long been a cornerstone of anti-malarial treatment, its efficacy has been significantly compromised by the emergence of resistant Plasmodium falciparum strains. This has spurred research into new chemical entities, with quinoline-based compounds remaining a significant area of investigation. This guide provides a comparative overview of the anti-malarial efficacy of a class of synthetic compounds, amino-alcohol quinoline derivatives, against the established drug, chloroquine.

It is important to note that while the specific compound 2-[(Quinolin-2-yl)amino]ethan-1-ol was the initial focus of this comparison, a comprehensive literature search did not yield specific experimental data on its anti-malarial activity. Therefore, this guide presents a broader comparison using data from representative amino-alcohol quinoline derivatives to provide a valuable assessment of this chemical class against chloroquine.

In Vitro Anti-Malarial Activity

The in vitro efficacy of anti-malarial compounds is a critical first step in their evaluation. This is typically determined by measuring the 50% inhibitory concentration (IC50), which is the concentration of a drug that reduces parasite growth by half. The following tables summarize the in vitro anti-malarial activity of representative amino-alcohol quinoline derivatives and chloroquine against various strains of Plasmodium falciparum, the deadliest malaria parasite.

Table 1: In Vitro Efficacy (IC50) Against Chloroquine-Sensitive P. falciparum Strains

Compound/DrugP. falciparum StrainIC50 (nM)Reference
Chloroquine3D722 - 26.7[1][2]
ChloroquineNF5422.1[3]
(S)-pentyl amino-alcohol quinoline3D712.7[4]
(S)-heptyl amino-alcohol quinoline3D713.9[4]

Table 2: In Vitro Efficacy (IC50) Against Chloroquine-Resistant P. falciparum Strains

Compound/DrugP. falciparum StrainIC50 (nM)Reference
ChloroquineDd260 - 160[1]
ChloroquineK1>100[3]
ChloroquineW2100 - 150[5]
(S)-pentyl amino-alcohol quinolineW27.0[4]
(S)-heptyl amino-alcohol quinolineW28.2[4]

Cytotoxicity Profile

An ideal anti-malarial drug should exhibit high potency against the parasite while demonstrating low toxicity to human cells. The cytotoxicity of a compound is often assessed using human cell lines, and the 50% cytotoxic concentration (CC50) is determined. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for evaluating the therapeutic window of a compound. A higher SI value indicates greater selectivity for the parasite over host cells.

Table 3: Cytotoxicity and Selectivity Index

Compound/DrugCell LineCC50 (µM)Selectivity Index (SI) vs. P. falciparum 3D7Reference
ChloroquineHeLa>100>3700[6]
(S)-pentyl amino-alcohol quinolineHeLa>20>1575[4]
(S)-heptyl amino-alcohol quinolineHeLa>20>1439[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Anti-Malarial Susceptibility Testing (SYBR Green I-based Assay)

This assay is a widely used method to determine the IC50 of anti-malarial compounds.

  • Parasite Culture: P. falciparum strains are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: Test compounds and standard drugs (chloroquine) are serially diluted in complete culture medium in a 96-well microtiter plate.

  • Assay Initiation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Reading: After a 1-hour incubation in the dark, the fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 values are calculated using a non-linear regression analysis.[7]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cell lines (e.g., HeLa or HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the test compounds and incubated for 48 or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the CC50 values are determined by plotting cell viability against compound concentration.[8]

In Vivo Efficacy Assessment (4-Day Suppressive Test in P. berghei-infected mice)

This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a rodent malaria model.

  • Animal Model: Swiss albino mice are used for this study.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration: The test compounds are administered orally or subcutaneously once daily for four consecutive days, starting 2 hours post-infection. A control group receives the vehicle, and a positive control group is treated with a standard drug like chloroquine.

  • Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average percentage of parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression.[9]

Visualizing Mechanisms and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of chloroquine and a typical workflow for in vitro anti-malarial drug screening.

Chloroquine_Mechanism cluster_parasite Malaria Parasite cluster_drug Chloroquine Action Parasite Parasite Food_Vacuole Food Vacuole Parasite->Food_Vacuole Ingests Host Hemoglobin Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Accumulation leads to Chloroquine Chloroquine Chloroquine_Accumulation Chloroquine Accumulates in Food Vacuole Chloroquine->Chloroquine_Accumulation Chloroquine_Accumulation->Inhibition Inhibits

Caption: Mechanism of action of Chloroquine in the malaria parasite.

Antimalarial_Screening_Workflow Start Start Compound_Library Compound Library Start->Compound_Library In_Vitro_Screening In Vitro Anti-plasmodial Assay (e.g., SYBR Green I) Compound_Library->In_Vitro_Screening Determine_IC50 Determine IC50 In_Vitro_Screening->Determine_IC50 Active_Hits Active Hits (Low IC50) Determine_IC50->Active_Hits Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HeLa/HepG2) Active_Hits->Cytotoxicity_Assay Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Calculate_SI Calculate Selectivity Index (SI) Determine_CC50->Calculate_SI Promising_Leads Promising Leads (High SI) Calculate_SI->Promising_Leads In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Mouse Model) Promising_Leads->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization End End Lead_Optimization->End

References

Comparative Analysis of the Anticancer Mechanisms of 2-[(Quinolin-2-yl)amino]ethan-1-ol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative anticancer mechanism of 2-[(quinolin-2-yl)amino]ethan-1-ol, benchmarked against structurally related quinoline derivatives and established chemotherapeutic agents. Due to the limited direct experimental data on this compound, this guide draws comparisons from documented studies on analogous compounds, particularly N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (IQDMA), which shares key structural motifs and exhibits well-characterized anticancer activities.

Introduction to Quinoline Derivatives in Oncology

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects. These compounds exert their antitumor activity through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways that are often dysregulated in cancer. This guide focuses on the validation of the anticancer mechanism, specifically the induction of apoptosis and cell cycle arrest, as a cornerstone of their therapeutic potential.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for a representative quinoline derivative, IQDMA, and standard chemotherapeutic agents against various cancer cell lines. This comparative data provides a quantitative basis for evaluating the cytotoxic potential of these compounds.

Compound/DrugCell LineIC50 (µM)Reference
IQDMA K562 (Chronic Myeloid Leukemia)8
Doxorubicin K562 (Chronic Myeloid Leukemia)6.94 ± 0.21[1]
Cisplatin A549 (Non-small cell lung cancer)9 ± 1.6[2]
Paclitaxel A549 (Non-small cell lung cancer)0.00135[3]

Mechanistic Validation: Cell Cycle Arrest and Apoptosis

A hallmark of many effective anticancer agents is their ability to interfere with the cell cycle, leading to a halt in proliferation, and to induce programmed cell death, or apoptosis. Structurally similar quinoline derivatives have been shown to predominantly induce cell cycle arrest at the G2/M phase and trigger apoptosis through intrinsic and extrinsic pathways.

Cell Cycle Analysis

Flow cytometry analysis of cellular DNA content is a standard method to determine the phase of the cell cycle at which a compound exerts its effects. Treatment of cancer cells with quinoline derivatives like IQDMA has been shown to cause a significant accumulation of cells in the G2/M phase, indicating a blockage at this checkpoint.[4]

Apoptosis Induction

The induction of apoptosis is a key mechanism for eliminating cancer cells. This is often validated by observing characteristic morphological changes, DNA fragmentation, and the activation of a cascade of cysteine-aspartic proteases known as caspases. Quinoline derivatives have been demonstrated to induce apoptosis through the modulation of pro- and anti-apoptotic proteins and the activation of key caspases.[4][5]

Signaling Pathways and Molecular Targets

The anticancer effects of quinoline derivatives are underpinned by their interaction with various molecular targets and signaling pathways. The following diagram illustrates a putative signaling pathway for a quinoline derivative, highlighting key molecular players involved in cell cycle arrest and apoptosis.

G cluster_0 Quinoline Derivative cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Induction Quinoline Quinoline Derivative p21 p21 Quinoline->p21 Upregulates p27 p27 Quinoline->p27 Upregulates Bcl2 Bcl-2 Quinoline->Bcl2 Downregulates Bax Bax Quinoline->Bax Upregulates Cdk1 Cdk1 p21->Cdk1 Inhibits p27->Cdk1 Inhibits G2M_Arrest G2/M Arrest Cdk1->G2M_Arrest Promotes (Inhibited) CyclinB1 Cyclin B1 CyclinB1->Cdk1 Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative signaling pathway of a quinoline derivative inducing G2/M arrest and apoptosis.

Experimental Protocols

The validation of the anticancer mechanism of a novel compound relies on a series of well-established experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Protocol:

  • Treat cells with the test compound for the indicated time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This technique is crucial for examining the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family members (Bcl-2, Bax) and caspases (e.g., cleaved Caspase-3).

Protocol:

  • After treatment with the test compound, lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Experimental Workflow

The following diagram outlines a typical workflow for the validation of the anticancer mechanism of a novel compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion A Compound Synthesis & Characterization B Cell Viability Assay (MTT) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Western Blot Analysis (Apoptotic Proteins) C->F G Comparative Data Analysis D->G E->G F->G H Pathway Elucidation G->H I Conclusion on Anticancer Mechanism H->I

References

Comparative study of the antibacterial spectrum of different quinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of various quinoline derivatives, offering valuable insights for researchers, scientists, and professionals involved in drug development. Quinolones are a broad-spectrum class of synthetic antibiotics with a bicyclic core structure.[1] This guide will delve into the antibacterial efficacy of both fluoroquinolone and non-fluoroquinolone derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial activity of quinoline derivatives is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of representative quinolone derivatives against common bacterial pathogens. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

Quinoline DerivativeEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)
Fluoroquinolones
Ciprofloxacin0.013 - 1[2][3]0.125 - 8[4][5]0.15 - >32[2][6]
Levofloxacin≤ 0.06 - 2[7]0.06 - >8.0[8][9]0.5 - >512[10][11]
Moxifloxacin4 - 8[4]0.064 - 0.5[12]1 - >32[6][13]
Non-Fluoroquinolone
Nalidixic Acid0.50 - 64[14]0.25[15]700[16]

Experimental Protocols

The determination of the antibacterial spectrum of quinoline derivatives relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC Determination

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.

  • Preparation of Quinolone Solutions: Stock solutions of the quinoline derivatives are prepared in a suitable solvent (e.g., water or dimethyl sulfoxide) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the serially diluted quinolone is inoculated with the bacterial suspension. Positive control wells (bacteria and broth, no antibiotic) and negative control wells (broth only) are also included. The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth.

Agar Diffusion Method (Disk Diffusion)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

  • Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the quinolone derivative are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the inhibition zone is correlated with the susceptibility of the bacterium to the quinolone derivative.

Mechanism of Action and Experimental Workflow

The antibacterial action of quinolones primarily involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for DNA replication, repair, and recombination. Fluoroquinolones, a major class of quinolones, are effective against both Gram-positive and Gram-negative bacteria due to their dual-targeting mechanism.[15] Non-fluorinated quinolones, such as nalidixic acid, primarily target DNA gyrase and are generally more effective against Gram-negative bacteria.[17]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase (primarily Gram-negative) Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (primarily Gram-positive) Quinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication DNA_Damage DNA Fragmentation DNA_Replication->DNA_Damage Disruption leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of quinolone derivatives.

The following diagram illustrates a typical experimental workflow for the comparative study of the antibacterial spectrum of different quinoline derivatives.

Antibacterial_Spectrum_Workflow cluster_workflow Experimental Workflow Start Start: Select Quinolone Derivatives & Bacterial Strains Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Prepare_Plates Prepare Serial Dilutions of Quinolones Start->Prepare_Plates Inoculation Inoculate Plates with Bacteria Prepare_Inoculum->Inoculation Prepare_Plates->Inoculation Incubation Incubate at 35-37°C Inoculation->Incubation Data_Collection Determine Minimum Inhibitory Concentration (MIC) Incubation->Data_Collection Analysis Compare MIC Values & Analyze Antibacterial Spectrum Data_Collection->Analysis End End: Conclude Comparative Efficacy Analysis->End

Caption: Workflow for antibacterial spectrum analysis.

References

Cross-Validation of In-Vitro and In-Vivo Results for Quinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various quinoline compounds, cross-validating their in-vitro and in-vivo experimental results. The data presented is collated from peer-reviewed studies to aid in the evaluation and progression of quinoline-based compounds in drug discovery pipelines.

Quantitative Data Summary

The following tables summarize the quantitative data from in-vitro and in-vivo studies for representative quinoline compounds across different therapeutic areas.

Table 1: Anti-Tumor Activity of Neocryptolepine Analogs

Compound IDIn-Vitro IC50 (µM) vs. EAC CellsIn-Vivo Tumor Volume Reduction (%)Reference
Analog 11.2565[1]
Analog 20.8778[1]
Doxorubicin (Control)2.1085[1]

Table 2: Efficacy of NorA Efflux Pump Inhibitors in Combination with Ciprofloxacin against S. aureus

Compound IDIn-Vitro MIC of Ciprofloxacin (µg/mL) - AloneIn-Vitro MIC of Ciprofloxacin (µg/mL) - With InhibitorIn-Vivo Bacterial Load Reduction (log CFU)Reference
PQQ16P813.5[2]
PQK4F823.1[2]
Ciprofloxacin Alone8N/A1.2[2]

Table 3: Trypanocidal Activity of Novel Quinolines against T. cruzi

Compound IDIn-Vitro EC50 (µM) - AmastigotesIn-Vivo Parasitemia Reduction (%)In-Vivo Cure Rate (%)Reference
DB21860.27050 (T. brucei)[3]
DB22170.1Not Reported for T. cruzi100 (T. brucei)[3]
Benznidazole (Control)2.7Not ReportedNot Reported[3]

Experimental Protocols

The following are generalized protocols for the key experiments cited. For specific details, please refer to the cited literature.

In-Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed Ehrlich Ascites Carcinoma (EAC) cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4][5]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compounds (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

In-Vivo Anti-Tumor Efficacy (Ehrlich Ascites Carcinoma Mouse Model)
  • Animal Model: Use Swiss albino mice (6-8 weeks old).[7][8]

  • Tumor Inoculation: Inject 2 x 10^6 EAC cells intraperitoneally into each mouse.[9]

  • Compound Administration: One day after tumor inoculation, administer the quinoline compounds or vehicle control intraperitoneally daily for a specified period (e.g., 10 days).

  • Tumor Volume Measurement: Euthanize the mice on a specific day post-inoculation (e.g., day 12), collect the ascitic fluid, and measure its volume.

  • Data Analysis: Calculate the percentage of tumor volume reduction compared to the vehicle-treated control group.

In-Vivo Anti-Bacterial Efficacy (S. aureus Infection Model)
  • Animal Model: Use female BALB/c mice (6-8 weeks old).[10]

  • Infection: Inject a sublethal dose of a ciprofloxacin-resistant strain of Staphylococcus aureus (e.g., 1 x 10^7 CFU) intraperitoneally.[11]

  • Treatment: Two hours post-infection, administer the quinoline-based efflux pump inhibitor in combination with ciprofloxacin, or ciprofloxacin alone, via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Bacterial Load Determination: At 24 hours post-infection, euthanize the mice, collect peritoneal fluid or specific organs (e.g., spleen, liver), homogenize the tissues, and perform serial dilutions for plating on agar plates to determine the number of colony-forming units (CFU).

  • Data Analysis: Calculate the reduction in bacterial load (log CFU) compared to the untreated or ciprofloxacin-alone treated groups.

In-Vivo Anti-Trypanosomal Efficacy (T. cruzi Infection Model)
  • Animal Model: Use Swiss albino mice.[12]

  • Infection: Infect mice intraperitoneally with bloodstream trypomastigotes of a specific Trypanosoma cruzi strain (e.g., 1 x 10^4 parasites per mouse).[13]

  • Compound Administration: Initiate treatment at the peak of parasitemia (e.g., 7 days post-infection) with daily administration of the quinoline compounds or a reference drug like benznidazole for a defined period.

  • Parasitemia Monitoring: Monitor the number of parasites in the blood periodically by collecting a small blood sample from the tail vein and counting the trypomastigotes using a Neubauer chamber.

  • Cure Assessment: After the treatment period, assess for sterile cure by methods such as hemoculture or PCR on blood and tissue samples.

  • Data Analysis: Calculate the percentage reduction in parasitemia and the cure rate for each treatment group.[14]

Mandatory Visualizations

Signaling Pathway Diagram

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid", bordercolor="#5F6368"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid", bordercolor="#5F6368"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neocryptolepine [label="Neocryptolepine\nAnalog", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", style=dashed, color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PTEN -> PIP3 [label="|", color="#EA4335", arrowhead=tee]; PIP3 -> AKT [color="#5F6368"]; AKT -> mTORC1 [color="#5F6368"]; mTORC1 -> Proliferation [color="#5F6368"]; Neocryptolepine -> PI3K [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; mTORC1 -> Apoptosis [label="|", color="#EA4335", arrowhead=tee];

// Invisible edges for layout PIP2 -> PTEN [style=invis]; } . Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory point of Neocryptolepine analogs.

Experimental Workflow Diagram

// Nodes invitro [label="In-Vitro Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; cytotoxicity [label="Cytotoxicity Assay\n(e.g., MTT)", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid", bordercolor="#5F6368"]; efflux_inhibition [label="Efflux Pump\nInhibition Assay", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid", bordercolor="#5F6368"]; antiparasitic_vitro [label="Anti-parasitic Assay\n(Amastigotes)", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid", bordercolor="#5F6368"]; ic50 [label="Determine IC50/EC50", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

invivo [label="In-Vivo Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_model [label="Tumor Model\n(e.g., EAC)", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid", bordercolor="#5F6368"]; infection_model [label="Bacterial/Parasitic\nInfection Model", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid", bordercolor="#5F6368"]; efficacy [label="Assess Efficacy\n(Tumor size, CFU, Parasitemia)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

cross_validation [label="Cross-Validation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges invitro -> cytotoxicity; invitro -> efflux_inhibition; invitro -> antiparasitic_vitro; cytotoxicity -> ic50; efflux_inhibition -> ic50; antiparasitic_vitro -> ic50;

invivo -> tumor_model; invivo -> infection_model; tumor_model -> efficacy; infection_model -> efficacy;

ic50 -> cross_validation; efficacy -> cross_validation; } . Caption: General experimental workflow for cross-validation of quinoline compounds.

References

Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various quinoline derivatives in molecular docking studies against key protein targets implicated in cancer and neurodegenerative diseases. The information presented is based on supporting experimental data from recent scientific literature.

Quinoline and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties.[1][2][3] Molecular docking, a computational technique, is a cornerstone in the rational design of novel quinoline-based therapeutic agents. It predicts the binding affinity and interaction patterns of these small molecules with their biological targets, thereby guiding the synthesis and development of more potent and selective drugs.[4][5] This guide summarizes key findings from comparative docking studies, offering a valuable resource for researchers in the field.

Quantitative Data Summary

The following table summarizes the docking scores of representative quinoline derivatives against their respective protein targets from various studies. A more negative docking score generally indicates a higher predicted binding affinity.

Quinoline DerivativeTarget ProteinPDB IDDocking SoftwareDocking Score (kcal/mol)Reference
2,3-dihydroxy-quinoline-4-carbaldehyde (dq815)Acetylcholinesterase (AChE)4BTLCADMA-Chem-9.1[6]
2,3-dihydroxy-quinoline-8-carboxylic acid methane ester (dq829)Acetylcholinesterase (AChE)4BTLCADMA-Chem-8.7[6]
3,4-dihydroxy-quinoline-6-carbaldehyde (dq1356)Acetylcholinesterase (AChE)4BTLCADMA-Chem-7.9[6]
Quinoline-amidrazone derivative 10dc-Abl kinase1IEPNot SpecifiedNot Specified[1]
Quinoline-amidrazone derivative 10gc-Abl kinase1IEPNot SpecifiedNot Specified[1]
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile derivative 6lButyrylcholinesterase (BChE)Not SpecifiedNot SpecifiedIC50: 1.00±0.07 µM[7]
Thioxoquinoline derivative Vb3CDK5-p251UNGMolegro Virtual DockerMolDock Score: -85.9788[8]
Substituted Quinoline derivative 4fEpidermal Growth Factor Receptor (EGFR)Not SpecifiedNot SpecifiedIC50: 0.015 ± 0.001 µM[9]
Quinoxaline derivative 45Glycogen synthase kinase-3β (GSK-3β)Not SpecifiedNot SpecifiedIC50: 0.18 µM[10]
Quinolin-2-one derivative 7cGlycogen synthase kinase-3β (GSK-3β)Not SpecifiedNot SpecifiedIC50: 4.68 ± 0.59 nM[11]
Quinolin-2-one derivative 7eGlycogen synthase kinase-3β (GSK-3β)Not SpecifiedNot SpecifiedIC50: 8.27 ± 0.60 nM[11]
Quinolin-2-one derivative 7fGlycogen synthase kinase-3β (GSK-3β)Not SpecifiedNot SpecifiedIC50: 6.12 ± 0.74 nM[11]

Experimental Protocols

The following provides a detailed methodology for a typical molecular docking experiment involving quinoline derivatives, based on protocols described in the literature.[12][13][14]

Ligand and Receptor Preparation
  • Ligand Preparation: The 2D structures of the quinoline derivatives are drawn using chemical drawing software (e.g., ChemDraw). These structures are then converted to 3D and energy minimized using a suitable force field (e.g., MMFF94). The final structures are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina). This process typically involves adding polar hydrogens and assigning appropriate charges.

  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogens and Gasteiger charges are added to the protein structure. The prepared protein is also saved in the PDBQT format.

Molecular Docking using AutoDock Vina
  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are crucial parameters and are determined based on the location of the co-crystallized ligand in the original PDB file or by using prediction tools. For example, a grid box of 20 x 20 x 20 Å with a center at specific coordinates (e.g., x=15.190, y=53.903, z=16.917 for c-Abl kinase) can be used.[12]

  • Docking Simulation: The docking simulation is performed using AutoDock Vina. The software samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose. The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.[12]

  • Analysis of Results: The results are generated as a series of binding poses for each ligand, ranked by their docking scores (binding affinities) in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits Tau Tau Protein GSK3B->Tau Phosphorylates Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylates for Degradation Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription (Cell Survival) Beta_Catenin->Gene_Transcription Promotes

Caption: Simplified GSK-3β signaling pathway in Alzheimer's disease.

Experimental Workflow

G start Start: Identify Target Protein and Ligands prep_protein Receptor Preparation (from PDB) start->prep_protein prep_ligand Ligand Preparation (Quinoline Derivatives) start->prep_ligand docking Molecular Docking (e.g., AutoDock Vina) prep_protein->docking prep_ligand->docking analysis Analysis of Results (Docking Score, Interactions) docking->analysis synthesis Synthesis of Promising Derivatives analysis->synthesis testing In Vitro/In Vivo Biological Testing synthesis->testing end End: Lead Optimization testing->end

Caption: General workflow for a comparative molecular docking study.

References

Assessing the Selectivity of Quinoline Derivatives for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Selectivity in Cancer Chemotherapy

The therapeutic efficacy of a cytotoxic agent is often quantified by its selectivity index (SI). The SI is the ratio of the compound's cytotoxicity against normal cells to its cytotoxicity against cancer cells. A higher SI value indicates greater selectivity for cancer cells and a potentially wider therapeutic window, suggesting a lower likelihood of causing adverse effects on healthy tissues at a therapeutically effective dose.

Data Presentation: Cytotoxicity and Selectivity of Quinoline Derivatives

The following tables summarize the in vitro cytotoxicity of various quinoline derivatives against a panel of human cancer cell lines and normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Aminated Quinolinequinones (AQQ) after 24h Treatment [1][2]

CompoundDU-145 (Prostate Cancer)MDA-MB-231 (Breast Cancer)HCT-116 (Colon Cancer)HUVEC (Normal Endothelial Cells)
AQQ6 15.6 ± 1.528.4 ± 2.135.2 ± 3.0> 100
AQQ9 45.1 ± 3.862.5 ± 5.178.3 ± 6.4> 100
Doxorubicin 1.2 ± 0.10.8 ± 0.071.5 ± 0.125.8 ± 0.5

Table 2: Selectivity Index (SI) of Aminated Quinolinequinones (AQQ)

CompoundSI (HUVEC / DU-145)SI (HUVEC / MDA-MB-231)SI (HUVEC / HCT-116)
AQQ6 > 6.41> 3.52> 2.84
AQQ9 > 2.22> 1.60> 1.28
Doxorubicin 4.837.253.87

Table 3: Cytotoxicity and Selectivity of Quinoline Derivative 'Compound 40' [3]

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI) vs. HFF-1
Capan-2Pancreatic5.24.4
AsPC-1Pancreatic3.95.9
BxPC-3Pancreatic4.84.8
HFF-1Normal Fibroblast23.1-
Nitroxoline (Reference)--Similar in Capan-2, less selective in AsPC-1 and BxPC-3

Experimental Protocols

A standardized methodology is crucial for the reliable assessment of cytotoxicity and selectivity. The following protocols are commonly employed:

1. Cell Culture:

  • Cancer Cell Lines: Human cancer cell lines such as DU-145 (prostate), MDA-MB-231 (breast), HCT-116 (colon), and various pancreatic cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[1][2]

  • Normal Cell Lines: Non-cancerous cell lines like Human Umbilical Vein Endothelial Cells (HUVEC) or Human Foreskin Fibroblasts (HFF-1) are used as controls for cytotoxicity.[1][2][3]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. In Vitro Cytotoxicity Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., quinoline derivatives) and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

3. Selectivity Index (SI) Calculation: The selectivity index is calculated using the following formula: SI = IC50 in normal cells / IC50 in cancer cells.[3]

Visualizing Selectivity and Experimental Workflow

Diagram 1: Conceptual Representation of Drug Selectivity

cluster_0 Non-Selective Compound cluster_1 Selective Compound Normal Cell Normal Cell Cancer Cell Cancer Cell Drug_A Drug A Drug_A->Normal Cell High Toxicity Drug_A->Cancer Cell High Toxicity Normal Cell_B Normal Cell Cancer Cell_B Cancer Cell Drug_B Drug B Drug_B->Normal Cell_B Low Toxicity Drug_B->Cancer Cell_B High Toxicity

Caption: Ideal drug selectivity for anticancer agents.

Diagram 2: Experimental Workflow for Assessing Selectivity

Start Start Cell_Culture Cell Culture (Cancer & Normal Lines) Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Quinoline Derivatives (Varying Concentrations) Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50_Calc Calculate IC50 Values Absorbance->IC50_Calc SI_Calc Calculate Selectivity Index (SI) IC50_Calc->SI_Calc End End SI_Calc->End

Caption: Workflow for determining cytotoxicity and selectivity.

Mechanism of Action: Potential Pathways

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with various cellular processes crucial for cancer cell survival and proliferation. While the precise mechanism of 2-[(Quinolin-2-yl)amino]ethan-1-ol is yet to be elucidated, related compounds have been shown to act through several pathways:

  • Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: They can halt the cell cycle at different phases (e.g., G2/M phase), preventing cancer cell division.

  • Inhibition of Topoisomerases: Some derivatives inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[4]

  • Kinase Inhibition: Quinoline scaffolds are found in several approved kinase inhibitors, suggesting that they can interfere with signaling pathways that are often dysregulated in cancer.[5]

  • Tubulin Polymerization Inhibition: Certain quinoline compounds can disrupt the formation of microtubules, which are critical for cell division.[6]

Diagram 3: Potential Anticancer Mechanisms of Quinoline Derivatives

Quinoline_Derivative Quinoline_Derivative Apoptosis Apoptosis Quinoline_Derivative->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Quinoline_Derivative->Cell_Cycle_Arrest Topoisomerase_Inhibition Topoisomerase_Inhibition Quinoline_Derivative->Topoisomerase_Inhibition Kinase_Inhibition Kinase_Inhibition Quinoline_Derivative->Kinase_Inhibition Tubulin_Polymerization_Inhibition Tubulin_Polymerization_Inhibition Quinoline_Derivative->Tubulin_Polymerization_Inhibition Cancer_Cell_Death Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Topoisomerase_Inhibition->Cancer_Cell_Death Kinase_Inhibition->Cancer_Cell_Death Tubulin_Polymerization_Inhibition->Cancer_Cell_Death

Caption: Multiple pathways for quinoline-induced cancer cell death.

Conclusion

The assessment of selectivity is a critical step in the preclinical evaluation of any potential anticancer compound. The data presented for various quinoline derivatives demonstrates that compounds within this class can exhibit promising selectivity for cancer cells over normal cells. The methodologies outlined provide a robust framework for such evaluations. While further investigation into the specific activity and selectivity of this compound is warranted, the broader evidence for quinoline derivatives supports their continued exploration as a valuable scaffold in the design of novel, selective anticancer agents. Future research should focus on elucidating the structure-activity relationships that govern this selectivity to guide the development of more effective and less toxic cancer therapies.

References

Independent Verification of Novel Quinoline Compounds: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding novel compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of recently developed quinoline derivatives, focusing on their anticancer and antibacterial properties. The data presented is a literature-based compilation from various independent studies, offering a valuable resource for identifying promising lead compounds and understanding their mechanisms of action.

Anticancer Activity: A Comparative Analysis of Novel Quinoline Derivatives

Multiple studies have demonstrated the potent cytotoxic effects of novel quinoline compounds against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR/HER2 pathways.

A novel quinoline-based second-generation mTOR inhibitor, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), has shown a potent IC50 value of 64 nM in a cell-based mTOR assay.[1][2] Mechanistically, PQQ acts as a dual mTORC1 and mTORC2 inhibitor, disrupting the entire PI3K-Akt-mTOR signaling cascade in human leukemia HL-60 cells.[1][2] Furthermore, some quinoline-chalcone hybrids have been identified as inhibitors of the PI3K/Akt/mTOR pathway, inducing apoptosis and cell cycle arrest in non-small cell lung cancer and chronic myelogenous leukemia cell lines.[3]

The following table summarizes the in vitro anticancer activity (IC50 in µM) of selected novel quinoline derivatives from recent publications.

Compound ID/SeriesTarget Cancer Cell LineReported IC50 (µM)Reference Study
Quinoline-Chalcone Hybrids (39 & 40) A549 (Lung)1.91 (for 39)Abbas et al.[3]
K-562 (Leukemia)5.29 (for 39)Abbas et al.[3]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) HL-60 (Leukemia)0.064Kumar et al.[1][2]
Quinoline-3-carbonitriles (44) EGFR Kinase Inhibition0.0075Weissner et al.

Antibacterial Activity: Evaluating Novel Quinolines Against Drug-Resistant Strains

The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents. Novel quinoline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.

The following table presents the Minimum Inhibitory Concentrations (MIC in µg/mL) of selected novel quinoline compounds against various bacterial strains.

Compound ID/SeriesBacterial StrainReported MIC (µg/mL)Reference Study
Facilely Accessible Quinoline Derivatives C. difficile1.0Anonymous et al.
Quinoline Derivative 11 S. aureus6.25Anonymous et al.
Quinoline Derivative 12 E. coliComparable to ChloramphenicolAnonymous et al.
Quinoline Derivative 24 E. coli & S. aureus3.125Anonymous et al.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The novel quinoline compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antibacterial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Compound Preparation: A serial two-fold dilution of the novel quinoline compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: The test bacterial strain is cultured to a specific turbidity (equivalent to 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a key signaling pathway targeted by quinoline compounds and the experimental workflows.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Novel Quinoline Compounds RTK Receptor Tyrosine Kinase (e.g., EGFR/HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Quinoline Novel Quinoline Compound Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Novel Quinoline Compounds.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with Novel Quinoline Compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Add DMSO to Dissolve Formazan F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Caption: Workflow of the MTT Assay for Anticancer Activity Screening.

MIC_Test_Workflow A 1. Prepare Serial Dilutions of Novel Quinoline Compound in Broth B 2. Inoculate with Bacterial Suspension (5x10^5 CFU/mL) A->B C 3. Incubate at 37°C for 18-24h B->C D 4. Visually Inspect for Bacterial Growth (Turbidity) C->D E 5. Determine MIC D->E F Lowest concentration with no visible growth E->F

Caption: Workflow of the Broth Microdilution Method for MIC Determination.

References

Unveiling the Synergy: Correlating In-Silico Predictions with Experimental Data for Quinoline Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer therapeutics, the integration of computational and experimental approaches has become paramount. This guide provides an objective comparison of in-silico predictions, specifically molecular docking scores, with corresponding experimental data (IC50 values) for a series of quinoline analogs evaluated for their anticancer activity. By presenting quantitative data in a clear, tabular format, detailing experimental and computational protocols, and visualizing key workflows and biological pathways, this guide aims to equip researchers with the insights needed to navigate the powerful synergy between predictive modeling and empirical validation in drug discovery.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the in-silico predictions (docking scores) and the in-vitro anticancer activity (IC50) for a selection of quinoline analogs against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Lower docking scores indicate a higher predicted binding affinity, while lower IC50 values represent greater potency in inhibiting cancer cell growth.

Compound IDIn-Silico Docking Score (kcal/mol)Experimental IC50 (µM) against EGFR
4a -8.450.042
4b -8.760.031
4c -8.120.058
4d -9.230.019
4e -9.010.025
4f -9.580.015[1]
Doxorubicin (Standard) Not Applicable0.018[1]

This direct comparison reveals a noteworthy correlation between the predicted binding affinities and the observed biological activities. For instance, compound 4f , which exhibited the most favorable docking score of -9.58 kcal/mol, also demonstrated the lowest IC50 value of 0.015 µM, indicating the strongest anticancer potency, comparable to the standard drug doxorubicin[1]. This trend, where a more negative docking score aligns with a lower IC50 value, underscores the potential of in-silico methods to prioritize compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process.

Experimental and Computational Protocols

To ensure reproducibility and a thorough understanding of the presented data, the following sections detail the methodologies employed in the in-vitro and in-silico analyses.

In-Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the quinoline analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549 and MCF7) were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the quinoline analogs and a standard drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium was replaced with a fresh medium containing MTT solution, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

In-Silico Molecular Docking

Molecular docking studies were performed to predict the binding mode and affinity of the quinoline analogs to the active site of the target protein (e.g., EGFR).

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein was obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens and charges were added to the protein structure. The 2D structures of the quinoline analogs were drawn and converted to 3D structures, followed by energy minimization.

  • Binding Site Identification: The active site of the protein was defined based on the co-crystallized ligand or through literature information.

  • Docking Simulation: A molecular docking program (e.g., AutoDock or MOE) was used to perform the docking simulations. The program explores various possible conformations of the ligand within the active site of the protein and calculates the binding energy for each conformation.

  • Pose Selection and Analysis: The docking pose with the lowest binding energy (docking score) was selected as the most probable binding mode. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, were then analyzed.

Visualizing the Workflow and Biological Context

To further elucidate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G a Ligand & Protein Preparation b Molecular Docking Simulation a->b c Binding Affinity Prediction b->c d Synthesis of Quinoline Analogs c->d e In-Vitro Biological Assay (e.g., MTT) d->e f Determination of Biological Activity (IC50) e->f f->c Correlation Analysis

Caption: Workflow for correlating in-silico predictions with experimental data.

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinoline Quinoline Analog Quinoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway targeted by quinoline analogs.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-[(Quinolin-2-yl)amino]ethan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-[(Quinolin-2-yl)amino]ethan-1-ol, a compound that, while lacking a specific Safety Data Sheet (SDS), can be managed by considering the hazards of its constituent functional groups: a quinoline ring and an amino alcohol chain.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Due to the potential hazards associated with quinoline and amino alcohols, which can range from skin and eye irritation to more severe toxicities, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any potential vapors.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as the disposal of hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Note the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The storage area should be away from incompatible materials, particularly strong oxidizing agents, and sources of ignition.[1]

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2]

    • Collect the absorbed material and place it into a sealed container for hazardous waste disposal.

    • Ventilate the area and wash the spill site once the cleanup is complete.

    • Do not wash spills into the sewer system.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][3][4]

Quantitative Data Summary

Hazard ClassificationQuinoline2-Aminoethanol
Acute Toxicity (Oral) Harmful if swallowedHarmful if swallowed[5]
Skin Corrosion/Irritation Causes skin irritationCauses severe skin burns[5]
Eye Damage/Irritation Causes serious eye damageCauses serious eye damage[5]
Aquatic Toxicity Harmful to aquatic life[2]Toxic to aquatic life

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Have Waste this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated Container fume_hood->collect_waste spill Spill Occurs fume_hood->spill label_container Label Container Clearly: 'Hazardous Waste' & Chemical Name collect_waste->label_container store_container Store Sealed Container in Satellite Accumulation Area label_container->store_container contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_container->contact_ehs end End: Proper Disposal Complete contact_ehs->end absorb_spill Absorb with Inert Material spill->absorb_spill Handle with PPE collect_spill Collect Absorbed Material into Hazardous Waste Container absorb_spill->collect_spill collect_spill->label_container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-[(Quinolin-2-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-[(Quinolin-2-yl)amino]ethan-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its structural components: the quinoline moiety and the amino alcohol functional group. It is imperative to treat this compound with caution and adhere to the highest safety standards in the laboratory.

Hazard Assessment and Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been fully investigated. However, based on the hazardous nature of related compounds such as quinoline and other aminoquinoline derivatives, it should be handled as a potentially hazardous substance.[1][2] Quinoline itself is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is a suspected mutagen and carcinogen.[1] Amino derivatives can also cause skin and eye irritation.[2][3]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when handling larger quantities or when there is a risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and changed frequently, especially after direct contact.[1]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and properly fastened.
Full-Body SuitA complete suit protecting against chemicals may be necessary for large-scale operations or in case of a spill.[1]
Respiratory Protection Chemical Fume HoodAll handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[2]
RespiratorIf a fume hood is not available or in case of engineering control failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

Operational Plan: Safe Handling and Storage

Adherence to strict operational procedures is critical to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.[2]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or a dedicated container to avoid contamination of balances.

  • Dissolving: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.

  • Reactions: Set up reactions in the fume hood, ensuring that all glassware is securely clamped.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[1] Decontaminate all surfaces and equipment used.

Storage:

Storage ConditionRequirement
Container Store in a tightly sealed, properly labeled container.
Location Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Segregation Store separately from food and drink.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect contaminated solid waste (e.g., gloves, weighing papers, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a separate, labeled hazardous waste container. Do not pour any waste down the drain.[1]

Disposal Procedure:

All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.[1][3] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

First Aid Measures:

Exposure RouteFirst Aid Instructions
In case of Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
In case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
If Swallowed Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE handle_weigh Weigh Compound prep_ppe->handle_weigh prep_fumehood Verify Fume Hood Function prep_fumehood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Surfaces & Glassware handle_reaction->cleanup_decon disp_solid Collect Solid Waste handle_reaction->disp_solid Generate Solid Waste disp_liquid Collect Liquid Waste handle_reaction->disp_liquid Generate Liquid Waste cleanup_wash Wash Hands cleanup_decon->cleanup_wash disp_licensed Dispose via Licensed Vendor disp_solid->disp_licensed disp_liquid->disp_licensed

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.